Product packaging for Cbz-L-valinol(Cat. No.:CAS No. 6216-65-5)

Cbz-L-valinol

Cat. No.: B1588960
CAS No.: 6216-65-5
M. Wt: 237.29 g/mol
InChI Key: BGHASJBQTDDGLA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cbz-L-valinol is a chiral amino alcohol that serves as a valuable intermediate in organic and medicinal chemistry research. The compound features a carbobenzyloxy (Cbz) protecting group on the amine, a standard protecting group in synthetic workflows that can be removed under mild conditions, for example, via catalytic hydrogenation or using enzymatic methods . The valinol scaffold is derived from the amino acid valine, and its structure, featuring both amino and alcohol functional groups, makes it a versatile precursor. This compound is primarily used as a chiral building block in the synthesis of more complex molecules. Its applications are likely to include the preparation of peptide mimetics, where it can be used to introduce a valine-like moiety with a modifiable side chain. Furthermore, amino alcohols are key structural components in many pharmaceuticals and are widely used as ligands in asymmetric catalysis. The Cbz-protected form offers stability during synthetic transformations, allowing researchers to selectively perform reactions on the alcohol functionality. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B1588960 Cbz-L-valinol CAS No. 6216-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHASJBQTDDGLA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447732
Record name (S)-N-CBZ-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-65-5
Record name (S)-N-CBZ-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cbz-L-valinol: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-valinol (Cbz-L-valinol), a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its molecular architecture, outline a detailed and validated synthesis protocol, and explore its applications, particularly in the construction of complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Core Concepts: Understanding the Molecular Structure of this compound

This compound, systematically named benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate, is a derivative of the essential amino acid L-valine.[1][2] Its structure is characterized by two key features: the L-valinol backbone and the N-terminal Carbobenzyloxy (Cbz or Z) protecting group.

The L-valinol core provides the inherent chirality, which is crucial for stereospecific synthesis, a cornerstone of modern drug design. The isopropyl side chain of the valine residue influences the steric environment around the chiral center. The primary alcohol (-CH₂OH) is a versatile functional group, amenable to a variety of chemical transformations.

The Cbz group, introduced by reacting the amino group with benzyl chloroformate, serves to protect the nitrogen atom from unwanted reactions during multi-step syntheses.[3] This protecting group is stable under a range of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenation.[3][4] This controlled reactivity makes this compound an invaluable intermediate in the synthesis of peptides and other complex molecules.[5][6]

The molecular formula for this compound is C₁₃H₁₉NO₃, and it has a molecular weight of 237.29 g/mol .[1]

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 6216-65-5[7]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.29 g/mol [1]
Appearance White to off-white crystalline powder[3][6]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[8][9]

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid L-valine. The first step involves the protection of the amino group with the Carbobenzyloxy (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of N-Cbz-L-valine

The initial step is the protection of L-valine with benzyl chloroformate (Cbz-Cl) in an alkaline medium.[3] This reaction is often performed at a controlled, low temperature to manage exothermicity and minimize side reactions.[10]

Detailed Protocol:

  • Suspend L-valine (1 eq.) in water.

  • Add a base, such as sodium carbonate (Na₂CO₃), to the suspension and stir until the L-valine is dissolved.[4]

  • Cool the reaction mixture to 0°C or below.[10]

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the cooled solution, maintaining the temperature between 10°C and 20°C.[10]

  • Allow the reaction to stir at room temperature for several hours to ensure completion.[4]

  • After the reaction is complete, extract the mixture with an organic solvent like dichloromethane or ethyl acetate to remove unreacted Cbz-Cl and other organic impurities.[4][10]

  • Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), to a pH of 2. This will precipitate the N-Cbz-L-valine product.[4][10]

  • Collect the white solid by suction filtration and wash it with cold water.[10]

  • The crude product can be further purified by recrystallization.

Step 2: Reduction of N-Cbz-L-valine to this compound

The carboxylic acid of N-Cbz-L-valine is then reduced to a primary alcohol. A common method for this transformation is the use of a borohydride reducing agent.[4]

Detailed Protocol:

  • Dissolve N-Cbz-L-valine (1 eq.) in an anhydrous organic solvent such as tetrahydrofuran (THF).[4]

  • Add a borohydride reducing agent, for example, sodium borohydride (NaBH₄), to the solution.[4]

  • Slowly add a proton source, such as methanol, to the mixture over a period of time.[4]

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Quench the reaction by adding water.

  • Adjust the pH to 2 with a suitable acid.

  • Extract the product into an organic solvent like ethyl acetate.[4]

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude this compound.[4]

  • The product can be purified by column chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_of_Cbz_L_valinol L_Valine L-Valine N_Cbz_L_valine N-Cbz-L-valine L_Valine->N_Cbz_L_valine Step 1: N-Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) + Base (e.g., Na₂CO₃) Cbz_L_valinol This compound N_Cbz_L_valine->Cbz_L_valinol Step 2: Reduction Reduction Reducing Agent (e.g., NaBH₄, Methanol)

Caption: Synthesis workflow for this compound from L-valine.

Applications in Drug Development and Organic Synthesis

This compound and its precursor, N-Cbz-L-valine, are highly valuable intermediates in the pharmaceutical industry and organic synthesis. Their utility stems from their defined stereochemistry and the presence of the versatile Cbz protecting group.[5][6]

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it an excellent starting material or intermediate for the synthesis of enantiomerically pure compounds.[5] This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Intermediate in the Synthesis of Antiviral Drugs

N-Cbz-L-valine is a crucial intermediate in the synthesis of potent antiviral drugs such as Valaciclovir and Valganciclovir.[3][6] The L-valine ester moiety in these drugs enhances their oral bioavailability and therapeutic efficacy.[6]

Role in Peptide Synthesis

The Cbz group is a well-established protecting group in peptide synthesis.[11] It prevents the amino group of the valine residue from participating in unwanted side reactions during peptide bond formation.[3] this compound can be incorporated into peptide structures, or its precursor, N-Cbz-L-valine, can be used to introduce a valine residue into a growing peptide chain.[12]

Logical Relationship in a Synthetic Pathway

Application_of_Cbz_L_valinol cluster_synthesis Synthesis of Chiral Intermediate cluster_modification Further Functionalization cluster_coupling Coupling to Drug Scaffold Cbz_L_valinol This compound Modified_Intermediate Modified Intermediate Cbz_L_valinol->Modified_Intermediate Chemical Transformation Final_Drug Final Drug Product Modified_Intermediate->Final_Drug Coupling Reaction Drug_Scaffold Drug Scaffold

Caption: Role of this compound in a multi-step drug synthesis pathway.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical scientists. Its well-defined structure, coupled with a straightforward and scalable synthesis, makes it an indispensable tool in the creation of complex, stereochemically pure molecules. The strategic use of the Cbz protecting group allows for controlled and selective reactions, paving the way for the efficient synthesis of a wide range of biologically active compounds, including vital antiviral medications. A thorough understanding of its properties and reactivity is essential for any professional engaged in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Synthesis of Cbz-L-valinol from L-valine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway converting L-valine, a common amino acid, into Cbz-L-valinol, a valuable chiral building block in pharmaceutical and fine chemical industries. The content herein is curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale that govern this transformation.

Introduction: The Significance of this compound

L-valinol, the alcohol analog of L-valine, is a crucial chiral intermediate.[1] Its protected form, N-Carbobenzyloxy-L-valinol (this compound), is particularly important in peptide synthesis and the development of complex organic molecules.[2] The carbobenzyloxy (Cbz or Z) protecting group masks the nucleophilicity of the amine, allowing for selective reactions at other parts of the molecule.[3][4] This guide will detail a robust and widely adopted two-step synthesis of this compound from L-valine, focusing on the protection of the amino group followed by the reduction of the carboxylic acid.

Overall Synthetic Strategy

The conversion of L-valine to this compound is efficiently achieved in two primary stages:

  • N-Protection: The amino group of L-valine is protected with a carbobenzyloxy group using benzyl chloroformate (Cbz-Cl).

  • Reduction: The carboxylic acid moiety of the resulting N-Cbz-L-valine is selectively reduced to a primary alcohol.

This strategy ensures the preservation of the stereocenter at the alpha-carbon, a critical requirement for its application in asymmetric synthesis.[1]

Synthesis_Workflow L_Valine L-Valine Cbz_L_Valine N-Cbz-L-valine L_Valine->Cbz_L_Valine Cbz-Cl, Base (Protection) Cbz_L_Valinol This compound Cbz_L_Valine->Cbz_L_Valinol Reducing Agent (Reduction)

Caption: Overall workflow for the synthesis of this compound.

Part 1: N-Protection of L-valine to form N-Cbz-L-valine

The initial and critical step in this synthesis is the protection of the amine functionality of L-valine. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.[3][5]

Mechanistic Insight

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of L-valine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][6] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]

Experimental Protocol: N-Cbz-L-valine Synthesis

This protocol is adapted from established procedures for the Cbz protection of amino acids.[2][7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Valine117.1510.0 g0.085
Sodium Carbonate (Na₂CO₃)105.999.0 g0.085
Benzyl Chloroformate (Cbz-Cl)170.5916.0 mL0.094
Dioxane-100 mL-
Water-100 mL-
Diethyl Ether-As needed-
6M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolution of L-valine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of L-valine and 9.0 g of sodium carbonate in 100 mL of water. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermicity of the reaction and prevent unwanted side reactions.[2]

  • Addition of Cbz-Cl: Slowly add 16.0 mL of benzyl chloroformate (Cbz-Cl) dropwise to the cold, stirred solution over a period of 30-45 minutes. It is important to maintain the temperature below 10 °C during the addition.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2 by the slow addition of 6M HCl. A white precipitate of N-Cbz-L-valine will form.

  • Isolation and Purification:

    • Collect the white solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Cbz-L-valine.

    • Dry the product under vacuum. A typical yield is in the range of 85-95%.

Part 2: Reduction of N-Cbz-L-valine to this compound

The second stage of the synthesis involves the reduction of the carboxylic acid group of N-Cbz-L-valine to a primary alcohol. This transformation requires a reducing agent that is potent enough to reduce a carboxylic acid but does not cleave the Cbz protecting group.

Choice of Reducing Agent

Several reducing agents can be employed for this purpose, each with its own advantages and disadvantages.

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of reducing carboxylic acids to alcohols.[9][10][11] However, it is highly reactive, pyrophoric, and requires strictly anhydrous conditions.[10]

  • Borane (BH₃): Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent reagents for the selective reduction of carboxylic acids in the presence of other functional groups.[12][13] They are generally safer to handle than LAH.

  • Sodium Borohydride (NaBH₄) with an Activator: Sodium borohydride itself is not strong enough to reduce carboxylic acids directly.[14] However, its reactivity can be enhanced by using it in conjunction with activators like iodine (I₂) or by converting the carboxylic acid to a more reactive species like a mixed anhydride.[15][16]

For this guide, we will focus on the borane-mediated reduction due to its high selectivity and relatively safer handling profile.

Experimental Protocol: this compound Synthesis via Borane Reduction

This protocol is a representative procedure for the borane reduction of N-protected amino acids.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-L-valine251.2810.0 g0.040
Borane-tetrahydrofuran complex (1M in THF)-80 mL0.080
Anhydrous Tetrahydrofuran (THF)-100 mL-
Methanol-As needed-
1M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g of N-Cbz-L-valine in 100 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Borane: Slowly add 80 mL of 1M BH₃·THF solution dropwise to the stirred solution of N-Cbz-L-valine. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases. This step is to destroy any excess borane.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a white solid or a colorless oil. A typical yield for this step is 80-90%.

Conclusion

The synthesis of this compound from L-valine is a well-established and reliable process that is fundamental in the field of synthetic organic chemistry. By carefully selecting the appropriate protecting group and reducing agent, high yields of the desired chiral amino alcohol can be achieved while maintaining stereochemical integrity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and professionals to successfully perform this synthesis and apply it to their respective areas of drug discovery and development.

References

Cbz-L-valinol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cbz-L-valinol: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

Introduction: In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is paramount to achieving therapeutic efficacy and safety. Chiral building blocks derived from the natural pool of amino acids serve as foundational scaffolds for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, this compound, the N-benzyloxycarbonyl protected form of L-valinol, stands out as a critical intermediate. Its strategic importance lies in the dual functionality it offers: a masked amino group that prevents unwanted side reactions and a primary alcohol that serves as a versatile handle for further chemical transformations. The bulky isopropyl side chain, a hallmark of its parent amino acid L-valine, provides significant steric influence, making it an invaluable tool in asymmetric synthesis.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, explore its synthesis from readily available starting materials, and illuminate its pivotal role in the synthesis of chiral auxiliaries and as a precursor to vital therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and characterization.

PropertyValueReference(s)
CAS Number 6216-65-5[1]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.30 g/mol
IUPAC Name benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate[2]
Synonyms N-Carbobenzyloxy-L-valinol, Z-Val-ol
Appearance Off-white solid (inferred from precursor)[N/A]
Boiling Point 391.9 ± 35.0 °C at 760 mmHg
Storage Conditions 2-8 °C

The Synthetic Pathway to this compound

The synthesis of this compound is a well-established, multi-step process that begins with the readily available and enantiomerically pure amino acid, L-valine. The synthetic strategy hinges on two key transformations: the protection of the amino group and the reduction of the carboxylic acid.

Synthesis_Pathway L_Valine L-Valine Cbz_Valine N-Cbz-L-valine L_Valine->Cbz_Valine Cbz-Cl, Base (Schotten-Baumann) Cbz_Valinol This compound Cbz_Valine->Cbz_Valinol Reducing Agent (e.g., NaBH₄/I₂)

Caption: Synthetic route from L-valine to this compound.

Part 1: N-Protection of L-Valine

The first and most critical step is the protection of the nucleophilic amino group of L-valine to prevent its interference in the subsequent reduction step. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[3] The standard procedure for introducing the Cbz group is the Schotten-Baumann reaction, which involves the treatment of L-valine with benzyl chloroformate (Cbz-Cl) in an aqueous alkaline medium.[4]

Rationale for Experimental Choices:

  • Alkaline Medium (e.g., NaOH or Na₂CO₃): The base serves a dual purpose: it deprotonates the amino group, rendering it a more potent nucleophile to attack the benzyl chloroformate, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Temperature (0-5 °C): This reaction is exothermic. Maintaining a low temperature is crucial to prevent the hydrolysis of the benzyl chloroformate reagent and to minimize potential side reactions, thereby ensuring a high yield of the desired N-protected product.[4]

Part 2: Reduction of N-Cbz-L-valine to this compound

With the amino group securely protected, the carboxylic acid moiety of N-Cbz-L-valine is reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often expensive and pyrophoric, posing challenges for large-scale synthesis.[5] A safer and more cost-effective alternative involves the use of sodium borohydride in combination with iodine (I₂). This system generates diborane in situ, which is a highly effective reagent for the reduction of carboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical principles for the reduction of N-protected amino acids.

  • Preparation of the Precursor: Synthesize N-Cbz-L-valine according to established literature procedures by reacting L-valine with benzyl chloroformate under Schotten-Baumann conditions.[4]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-Cbz-L-valine in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension.

  • In Situ Borane Generation: Slowly add a solution of iodine (I₂) in anhydrous THF via the dropping funnel. The reaction mixture will typically evolve hydrogen gas and may change color. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to consume any excess iodine. Acidify the mixture with 1N HCl and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound in the pharmaceutical industry stems from its role as a precursor to L-valinol and its derivatives, which are cornerstones of asymmetric synthesis.

Precursor to Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a synthetic transformation.[6] L-valinol, readily obtained by the deprotection of this compound, is a key starting material for the synthesis of Evans-type oxazolidinone auxiliaries.[]

Chiral_Auxiliary Cbz_Valinol This compound L_Valinol L-Valinol Cbz_Valinol->L_Valinol Deprotection (H₂, Pd/C) Evans_Aux Evans Oxazolidinone Auxiliary L_Valinol->Evans_Aux Phosgene or Diethyl Carbonate Asymmetric_Product Enantiopure Product Evans_Aux->Asymmetric_Product Asymmetric Aldol Reaction

Caption: this compound as a precursor to Evans auxiliaries.

The bulky isopropyl group of the valinol-derived oxazolidinone effectively shields one face of the enolate formed from an N-acylated substrate. This steric hindrance directs incoming electrophiles to the opposite face, resulting in a highly diastereoselective bond formation. This strategy is widely employed in natural product synthesis and drug development to create complex stereogenic centers with predictable and high fidelity.[]

Building Block for Antiviral Drugs

The L-valine moiety is a key structural component in several important antiviral prodrugs, such as Valacyclovir and Valganciclovir.[3][8] These drugs are L-valyl esters of the active antiviral agents Acyclovir and Ganciclovir, respectively. The esterification with L-valine significantly enhances the oral bioavailability of the parent drug. The synthesis of these prodrugs involves the coupling of N-Cbz-L-valine with the hydroxyl group of the parent antiviral agent, followed by the deprotection of the Cbz group.[8][9] While this compound is not directly incorporated, the synthetic strategies and the importance of the Cbz-protected valine core are directly relevant and highlight the central role of this class of compounds in medicinal chemistry.

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons adjacent to the oxygen, signals for the methine (CH) and methylene (CH₂) protons of the valinol backbone, and distinct signals for the diastereotopic methyl protons of the isopropyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the valinol backbone, including the two distinct methyl carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate carbonyl group (around 1680-1700 cm⁻¹), and a broad O-H stretching band for the primary alcohol.

Safety and Handling

This compound should be handled in accordance with good laboratory practice. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a protected amino alcohol; it is a strategic intermediate that empowers chemists to exert precise control over stereochemistry in the synthesis of complex molecules. Its straightforward preparation from L-valine, coupled with the versatility of the Cbz protecting group and the chiral scaffold it provides, ensures its continued importance in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any scientist working at the forefront of pharmaceutical innovation.

References

A Technical Guide to the Mechanistic Role of Cbz-L-Valinol in Modern Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derived from the naturally abundant chiral pool amino acid L-valine, Cbz-L-valinol serves as a cornerstone in modern asymmetric synthesis. Its stereochemically defined structure, featuring a bulky isopropyl group adjacent to a protected amine and a primary alcohol, makes it a highly versatile and powerful tool for the stereocontrolled construction of complex molecules. This technical guide provides an in-depth analysis of the mechanisms through which this compound and its parent amino alcohol, L-valinol, exert stereochemical control. We will explore its foundational role as a precursor to high-fidelity chiral auxiliaries, its application as a protected chiral building block in the synthesis of pharmaceutical agents, and its use in the design of sophisticated chiral catalysts. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this invaluable synthon to achieve high levels of enantioselectivity in their synthetic endeavors.

Part 1: Foundational Principles: The this compound Construct

The efficacy of this compound in chiral synthesis is rooted in its origin, protection strategy, and inherent stereochemistry. Understanding these fundamentals is crucial for its effective application.

The Chiral Pool Advantage: The L-Valine Origin

The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. L-valine, a proteinogenic amino acid, is a prime example. Synthesis starting from L-valine provides a direct and cost-effective route to complex chiral molecules, bypassing the need for often complex and costly asymmetric induction or resolution steps.[1] L-valinol, obtained by the reduction of L-valine, inherits this stereochemical integrity, making it a valuable chiral building block.[2][3]

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is typically a two-step process starting from L-valine. The first step involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Protection of L-Valine The amine is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[4] This reaction must be performed under controlled temperature to prevent side reactions.[4]

Step 2: Reduction of Cbz-L-Valine The carboxylic acid of Cbz-L-valine is then reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, a common and safer laboratory method involves converting the acid to an ester followed by reduction with sodium borohydride (NaBH₄).[5]

Experimental Protocol: Two-Step Synthesis of this compound from L-Valine [5]

Part A: Synthesis of Cbz-L-Valine

  • Suspend L-valine in an aqueous solution of a base like sodium carbonate.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring, maintaining the pH in the alkaline range.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by washing with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2, causing the Cbz-L-valine product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of this compound

  • Dissolve the Cbz-L-valine from Part A in an anhydrous alcohol, such as methanol, and add a catalytic amount of sulfuric acid. Stir overnight to form the methyl ester.

  • Remove the solvent under reduced pressure and redissolve the resulting crude ester in an appropriate solvent like THF.

  • Add sodium borohydride (NaBH₄) portion-wise to the solution.

  • Slowly add methanol to the mixture, which facilitates the reduction.

  • After the reaction is complete, quench carefully with water and adjust the pH to ~2.

  • Extract the this compound product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Table 1: Physicochemical Properties of N-Cbz-L-Valine

PropertyValueReference
CAS Number1149-26-4[6]
Molecular FormulaC₁₃H₁₇NO₄[4]
Molecular Weight251.28 g/mol [4]
AppearanceWhite crystalline powder[6]
Melting Point62-64 °C[4]
SolubilityModerately soluble in water; highly soluble in methanol, ethanol[6]
The Role of the Carbobenzyloxy (Cbz) Group

The Cbz group is a cornerstone of peptide chemistry and organic synthesis for several reasons:

  • Robust Protection: It effectively renders the highly nucleophilic amino group inert to a wide range of reaction conditions, including those involving organometallics, hydrides, and many oxidizing/reducing agents.[4]

  • Facile Cleavage: The Cbz group can be cleanly and selectively removed under mild conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C). This process releases the free amine and generates toluene and carbon dioxide as byproducts, which are easily removed.[4][5] This orthogonality makes it invaluable in multi-step synthesis.

Part 2: Core Mechanism I: L-Valinol as a Precursor to Chiral Auxiliaries

One of the most powerful applications of L-valinol is in the synthesis of chiral auxiliaries. A chiral auxiliary is a temporary stereogenic unit that, when attached to a prochiral substrate, directs a subsequent reaction to favor the formation of one stereoisomer over another.[7][8]

The Evans Oxazolidinone Auxiliary

L-valinol is a common starting material for the synthesis of Evans-type oxazolidinone auxiliaries, which are renowned for their high levels of stereocontrol in alkylation and aldol reactions.[9] The valinol-derived auxiliary contains a five-membered ring that, when acylated, provides a predictable and rigid environment for asymmetric induction.

Mechanism of Stereocontrol in Alkylation Reactions

The mechanism of stereocontrol relies on the formation of a rigid, planar enolate whose facial accessibility is controlled by the bulky isopropyl group of the original valinol moiety.

  • Acylation: The oxazolidinone auxiliary is first acylated with an acyl halide to form an N-acyl imide.

  • Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes a proton to form a Z-enolate. The Z-geometry is favored due to dipole minimization.

  • Chelation & Steric Shielding: The lithium cation chelates with both the enolate oxygen and the carbonyl oxygen of the imide. This locks the molecule into a rigid, planar conformation. In this conformation, the bulky isopropyl group effectively shields the top face of the enolate.

  • Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less sterically hindered bottom face, leading to the formation of a single diastereomer with high selectivity.

  • Auxiliary Cleavage: The auxiliary can be subsequently cleaved via hydrolysis, reduction, or other transformations to reveal the desired enantiomerically pure product (e.g., carboxylic acid, alcohol, or aldehyde) and recover the auxiliary.[9]

Caption: Logical workflow of stereocontrol using a valinol-derived Evans auxiliary.

Table 2: Diastereoselectivity in Evans Auxiliary-Mediated Alkylations

Substrate (R-CO-Aux)Electrophile (E-X)Diastereomeric Ratio (d.r.)Reference
PropionylBenzyl bromide>99:1[9]
PropionylMethyl iodide97:3[9]
AcetylAllyl iodide95:5[9]

Part 3: Core Mechanism II: this compound as a Chiral Building Block

Beyond its use as a removable auxiliary, the this compound unit can be directly incorporated as a permanent part of the final molecular structure. In this "chiral building block" or "synthon" approach, the compound's inherent chirality is transferred to the target molecule.

Case Study: Synthesis of ADC Linker Precursors

A prominent application is in the synthesis of drug linkers for Antibody-Drug Conjugates (ADCs).[10] ADCs are targeted cancer therapies comprising an antibody, a cytotoxic agent, and a linker. Cbz-N-methyl-L-valine, readily prepared from Cbz-L-valine, is a key intermediate for the linker portion of potent ADCs like those containing monomethyl auristatin F (MMAF).[10][11]

The synthetic sequence leverages the Cbz-protected valine structure as a scaffold. The Cbz group protects the amine during subsequent coupling reactions, and the valine side chain provides specific steric and electronic properties to the final linker.

ADC_Linker_Synthesis valine L-Valine (Chiral Pool) cbz_valine Cbz-L-Valine valine->cbz_valine Cbz-Cl cbz_n_methyl Cbz-N-methyl-L-valine cbz_valine->cbz_n_methyl NaH, MeI coupling Peptide Coupling (e.g., with HATU, DIEA) cbz_n_methyl->coupling Amine linker_frag Linker Fragment coupling->linker_frag deprotection Cbz Deprotection (H₂, Pd/C) linker_frag->deprotection conjugation Conjugation to Drug (MMAF) & Antibody deprotection->conjugation adc Final Antibody-Drug Conjugate (ADC) conjugation->adc

Caption: Synthetic workflow for an ADC linker using a valine-derived building block.

Experimental Protocol: Peptide Coupling with Cbz-N-methyl-L-valine [11]

  • Under an inert nitrogen atmosphere, dissolve Cbz-N-methyl-L-valine (1.0 eq), HATU (1.2 eq), and DIEA (3.0 eq) in anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine component (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by LCMS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with an aqueous citric acid solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired coupled product.

Part 4: Advanced Applications: From Valinol to Chiral Catalysts

The chiral scaffold of L-valinol is also used to construct highly effective enantioselective catalysts, both for organocatalysis and transition-metal catalysis.

Valinol in Organocatalysis

L-valinol can be combined with other chiral molecules, like L-proline, to create powerful organocatalysts. For instance, a proline-valinol thioamide has been shown to be a highly active catalyst for direct asymmetric aldol reactions, achieving up to 96% enantiomeric excess (ee) with low catalyst loading (2 mol%).[12] In this mechanism, the proline moiety forms an enamine intermediate with the ketone, while the valinol-derived portion helps construct a defined chiral pocket through hydrogen bonding, dictating the facial selectivity of the aldehyde's approach.

Valinol-Derived Ligands for Metal Catalysis

Chiral amino alcohols are excellent precursors for ligands in asymmetric transition-metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the outcome of reactions like reductions, oxidations, and C-C bond formations.

In a novel approach, L-valinol has been grafted onto the internal structure of a Metal-Organic Framework (MOF).[13] The valinol-functionalized MOF was then metalated with iron(II) chloride. This created a single-site, heterogeneous catalyst that, upon activation, efficiently catalyzed the asymmetric hydrosilylation of ketones to produce chiral alcohols with up to 99% ee and high turnover numbers. The catalyst's reusability highlights the advantages of immobilizing a valinol-derived chiral environment on a solid support.[13]

Chiral_Catalyst Valinol L-Valinol Scaffold Metal Metal Center (M) Valinol->Metal forms chiral ligand Substrate Prochiral Substrate Metal->Substrate coordinates Product Chiral Product Substrate->Product asymmetric transformation

Caption: Conceptual diagram of a valinol-derived ligand creating a chiral environment around a metal center.

Part 5: Summary and Future Outlook

This compound, and its parent L-valinol, represent far more than simple chiral molecules; they are enabling tools in asymmetric synthesis. Their mechanistic utility spans three critical domains:

  • Chiral Auxiliaries: As precursors to Evans-type oxazolidinones, they provide a reliable and predictable platform for high-fidelity asymmetric alkylations and aldol reactions, driven by steric shielding in a chelation-controlled transition state.

  • Chiral Building Blocks: The Cbz-protected valinol scaffold can be seamlessly integrated into complex target molecules, such as pharmaceutical linkers, transferring its inherent chirality directly to the final product.

  • Chiral Catalysts: The valinol structure serves as a foundation for designing sophisticated organocatalysts and ligands for heterogeneous and homogeneous metal catalysis, creating a defined chiral pocket to influence reaction outcomes.

The continued importance of this compound in drug development and fine chemical synthesis is assured. Future research will likely focus on incorporating this versatile chiral unit into novel catalytic systems, including biocatalytic pathways and continuous flow processes, further enhancing the efficiency, sustainability, and scope of asymmetric synthesis.[14]

References

Solubility Profile of Cbz-L-valinol: A Guide to Prediction, Measurement, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Scientist

Abstract

N-Carbobenzyloxy-L-valinol (Cbz-L-valinol) is a pivotal chiral building block and intermediate in the synthesis of complex pharmaceutical agents and fine chemicals.[1][2] Its utility in synthetic workflows is fundamentally governed by its solubility in common organic solvents, which dictates reaction concentration, purification strategies, and overall process efficiency. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the principles of solubility based on molecular structure, provides a detailed, field-proven protocol for experimental solubility determination, and discusses the critical factors influencing these measurements.

Introduction: The Synthetic Importance of this compound

This compound, identified by CAS number 6216-65-5, is a protected amino alcohol derived from the essential amino acid L-valine.[3] The carbobenzyloxy (Cbz) protecting group on the amine is instrumental in synthetic chemistry, allowing for selective reactions at other sites within a molecule before its clean removal, typically via catalytic hydrogenation.[4] This controlled reactivity makes this compound a valuable intermediate in the multi-step synthesis of biologically active peptides and chiral drugs.[5]

Effective process development and optimization require a thorough understanding of the material's physicochemical properties, chief among them being solubility. Solubility data informs critical decisions:

  • Reaction Solvent Selection: Achieving a homogeneous reaction phase is often essential for optimal kinetics and yield.

  • Concentration Limits: Understanding the saturation point is crucial for maximizing throughput without risking premature precipitation.

  • Purification: Solubility differences are exploited in crystallization, extraction, and chromatographic purification methods.

  • Handling and Storage: Proper solvent choice is necessary for preparing stock solutions and stable formulations.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a robust experimental methodology for its quantitative measurement.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a given solvent is dictated by the principle of "like dissolves like." This is governed by the polarity, hydrogen bonding capability, and dispersion forces of both the solute and solvent molecules. An analysis of the this compound structure provides a strong basis for predicting its solubility profile.

Molecular Structure of this compound:

  • Carbobenzyloxy (Cbz) Group: This large, aromatic moiety is predominantly nonpolar and hydrophobic. It will strongly favor interactions with solvents that have aromatic or nonpolar character.

  • Isopropyl Side Chain: The valine-derived isopropyl group is aliphatic and nonpolar, further contributing to the molecule's hydrophobic nature and favoring solubility in less polar environments.

  • Primary Alcohol (-CH2OH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is key to its solubility in polar protic solvents.

  • Amide (Carbamate) Linkage: The -NH-C(=O)-O- linkage is polar and contains both a hydrogen bond donor (N-H) and acceptors (C=O). This contributes to its solubility in a range of polar solvents.

Predicted Solubility Trends:

Based on this structural analysis, we can predict the following solubility hierarchy for this compound:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the molecule's hydroxyl and amide groups, while their alkyl portions effectively solvate the nonpolar Cbz and isopropyl groups.

  • Good to Moderate Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can act as hydrogen bond acceptors for the N-H and O-H protons and have sufficient polarity to dissolve the molecule.

  • Moderate to Low Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform. While capable of dissolving many organic compounds, the strong hydrogen bonding potential of this compound may not be as effectively satisfied.

  • Low to Insoluble: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether. The dominant polar groups (-OH, carbamate) will resist dissolution in highly nonpolar media where hydrogen bonding is not possible.

These predictions form a hypothesis that can be quantitatively confirmed using a standardized experimental protocol.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true solubility of a compound is the measurement of its thermodynamic equilibrium solubility.[6] The shake-flask method is the gold standard for this purpose, as it ensures the system has reached a state of equilibrium between the dissolved and undissolved solid.[7][8][9]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines a self-validating system for accurately measuring the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~20-50 mg for a 2 mL solvent volume.

    • Record the exact mass of the compound added.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker set to a constant temperature (e.g., 25 °C). The temperature must be rigorously controlled as solubility is temperature-dependent.[9]

    • Agitate the slurry at a moderate speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for pharmaceutical compounds.[6][10]

  • Sample Separation (Critical Step):

    • After incubation, allow the vials to stand undisturbed at the incubation temperature for a short period (e.g., 30 minutes) to allow undissolved solids to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the solution through a chemical-resistant syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[10]

  • Quantification:

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.[10]

  • Calculation:

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_result 5. Result prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 into vial equil1 Incubate at constant T (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Sediment solids equil2->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Prepare accurate dilution sep2->quant1 quant2 Analyze by validated HPLC method quant1->quant2 result Calculate Solubility (mg/mL or mol/L) quant2->result

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

For clarity and comparative analysis, experimental solubility data should be organized in a structured table.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Qualitative Descriptor
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Freely Soluble]
EthanolPolar Protic[Experimental Value][Calculated Value][e.g., Freely Soluble]
AcetonePolar Aprotic[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value][e.g., Soluble]
DichloromethaneChlorinated[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
TolueneAromatic[Experimental Value][Calculated Value][e.g., Slightly Soluble]
HexaneNonpolar[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]

Note: Qualitative descriptors should be assigned based on established pharmacopeial definitions.

The resulting quantitative data can be directly correlated with the molecular structure. High solubility in alcohols confirms the dominant role of hydrogen bonding with the hydroxyl group. Conversely, poor solubility in hexane highlights the energetic penalty of breaking the strong solute-solute hydrogen bonds to accommodate weak solute-solvent dispersion forces.

Conclusion

While published solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of structural analysis and systematic experimental measurement. The molecule's amphiphilic nature, with significant nonpolar regions (Cbz, isopropyl) and potent hydrogen-bonding groups (hydroxyl, carbamate), predicts a high affinity for polar protic solvents like alcohols. For researchers and process chemists, the shake-flask equilibrium solubility protocol detailed herein provides a reliable and definitive method for generating the critical data needed to optimize synthetic routes, streamline purification processes, and ensure the efficient application of this important chiral intermediate.

References

Methodological & Application

protocol for the synthesis of Cbz-L-valinol in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of Cbz-L-valinol

Topic: Protocol for the Synthesis of this compound in the Lab Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-(Benzyloxycarbonylamino)-3-methyl-1-butanol, commonly known as this compound, is a crucial chiral building block in synthetic organic chemistry. As a derivative of the amino acid L-valine, it incorporates a carbobenzyloxy (Cbz) protecting group on the amine and a primary alcohol functionality. This arrangement makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals like antiviral drugs and peptide-based therapeutics.[1][2] The Cbz group provides robust protection for the amine, preventing its unwanted reactivity during subsequent chemical transformations, and can be cleanly removed later, typically via catalytic hydrogenation.[1][3]

This guide provides a detailed, two-step protocol for the laboratory synthesis of this compound. The synthesis begins with the N-protection of L-valine using benzyl chloroformate, followed by the chemoselective reduction of the carboxylic acid moiety of the resulting Cbz-L-valine to the corresponding primary alcohol. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

  • N-Protection of L-Valine: L-valine is reacted with benzyl chloroformate (Cbz-Cl) under alkaline conditions. The amine group of L-valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate in a classic Schotten-Baumann reaction. A base is required to neutralize the HCl generated during the reaction.[3]

  • Reduction of Cbz-L-valine: The carboxylic acid of Cbz-L-valine is selectively reduced to a primary alcohol. While strong hydrides like lithium aluminum hydride (LiAlH₄) can achieve this, they lack chemoselectivity.[4] Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an ideal reagent for this transformation. Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carboxylic acid towards hydride reduction.[5][6] This method is highly selective for carboxylic acids over other reducible functional groups, such as esters, which might be present in more complex substrates.[6][7]

Reaction_Scheme cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Reduction L_Valine L-Valine Cbz_L_Valine Cbz-L-valine L_Valine->Cbz_L_Valine 1. Cbz-Cl, Na2CO3 2. H3O+ Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_L_Valine_2 Cbz-L-valine BH3_THF BH3•THF Cbz_L_Valinol This compound Cbz_L_Valine_2->Cbz_L_Valinol 1. BH3•THF 2. Workup (MeOH, H2O)

Caption: Overall two-step synthesis of this compound from L-valine.

Materials and Equipment

Reagents & SolventsEquipment
L-ValineRound-bottom flasks (various sizes)
Sodium Carbonate (Na₂CO₃)Magnetic stirrer and stir bars
Benzyl Chloroformate (Cbz-Cl)Ice bath
Diethyl Ether (Et₂O)Separatory funnel
Ethyl Acetate (EtOAc)Rotary evaporator
Hydrochloric Acid (HCl), conc. & 1MpH paper or pH meter
Anhydrous Sodium Sulfate (Na₂SO₄)Glassware for extraction & filtration
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solutionSyringes and needles
Anhydrous Tetrahydrofuran (THF)Nitrogen/Argon gas line with manifold
Methanol (MeOH)Thin-Layer Chromatography (TLC) plates
Brine (sat. aq. NaCl)Silica gel for column chromatography
Deuterated Chloroform (CDCl₃)NMR Spectrometer

Safety Precautions: A Self-Validating System

Ensuring safety is paramount. The protocol is designed with inherent safety checks. Failure to adhere to these precautions can lead to hazardous situations and compromised results.

  • Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Borane-THF Complex (BH₃·THF): Flammable liquid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be oven- or flame-dried before use. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Quenching must be performed slowly and at low temperatures (0 °C).[8]

  • Sodium Borohydride (NaBH₄): While not used in the primary protocol, if considered as an alternative, it is a water-reactive solid that also releases flammable gas.[9][10] It is toxic and corrosive. Handle away from moisture and acids.[11]

  • Solvents: THF and Diethyl Ether are flammable. Ensure no ignition sources are nearby. Use a rotary evaporator in a well-ventilated area.

Experimental Workflow Visualization

Workflow cluster_A Part A: Synthesis of Cbz-L-valine cluster_B Part B: Synthesis of this compound A1 Dissolve L-Valine & Na2CO3 in Water A2 Cool to 0 °C A1->A2 A3 Add Cbz-Cl Dropwise A2->A3 A4 Stir Overnight at RT A3->A4 A5 Aqueous Workup: Wash with Et2O A4->A5 A6 Acidify Aqueous Layer to pH 2 A5->A6 A7 Extract with EtOAc A6->A7 A8 Dry & Concentrate A7->A8 B1 Dissolve Cbz-L-valine in Anhydrous THF under N2 A8->B1 Proceed with crude product B2 Cool to 0 °C B1->B2 B3 Add BH3•THF Dropwise B2->B3 B4 Stir at RT for 8h B3->B4 B5 Monitor by TLC B4->B5 B6 Quench with MeOH at 0 °C B5->B6 B7 Aqueous Workup & Extraction B6->B7 B8 Purify by Column Chromatography B7->B8 B9 Characterize Product (NMR) B8->B9

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocols

Part A: Synthesis of N-(Benzyloxycarbonyl)-L-valine (Cbz-L-valine)

This procedure is adapted from established methods for the N-protection of amino acids.[12][13]

  • Preparation: In a 500 mL round-bottom flask, suspend L-valine (11.7 g, 100 mmol) in 100 mL of water. Add sodium carbonate (13.6 g, 128 mmol) and stir until the L-valine dissolves. The solution will be basic.

  • Reaction: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add benzyl chloroformate (17.1 mL, 120 mmol) dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

  • Workup - Phase 1 (Removal of Excess Cbz-Cl): Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

  • Workup - Phase 2 (Isolation): Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by adding concentrated HCl dropwise. A white precipitate of Cbz-L-valine should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. This will yield Cbz-L-valine as a white solid or a colorless oil that solidifies upon standing.[12] The crude product is often of sufficient purity to proceed to the next step.

Part B: Synthesis of (S)-2-(Benzyloxycarbonylamino)-3-methyl-1-butanol (this compound)

This protocol utilizes a selective borane reduction of the carboxylic acid.[8]

  • Inert Atmosphere Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Dissolve the crude Cbz-L-valine (approx. 100 mmol) from Part A in 100 mL of anhydrous THF and add it to the reaction flask via cannula or syringe.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add 1.0 M BH₃·THF solution (120 mL, 120 mmol) dropwise via syringe over 1 hour. Hydrogen gas evolution may be observed.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL). Caution: Vigorous effervescence (hydrogen gas evolution) will occur.[8] Stir for 30 minutes at 0 °C, then for 1 hour at room temperature to ensure all borane complexes are destroyed.

  • Workup and Extraction: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound, typically as a colorless oil or a white solid.

Purification and Characterization

The crude product from Part B should be purified by silica gel column chromatography. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective.

Characterization by ¹H NMR Spectroscopy: The structure of the final product should be confirmed by NMR spectroscopy.[14][15][16]

  • Expected ¹H NMR (400 MHz, CDCl₃) signals for this compound:

    • δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.

    • δ 5.12 (s, 2H): Benzylic protons (-CH₂-) of the Cbz group.

    • δ ~5.0 (br d, 1H): NH proton of the carbamate.

    • δ 3.55-3.70 (m, 3H): Protons corresponding to the -CH-NH- and -CH₂-OH groups.

    • δ ~1.90 (m, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

    • δ 0.90-1.00 (two d, 6H): Diastereotopic methyl protons of the isopropyl group.

Quantitative Data Summary

StepCompoundMW ( g/mol )Amount (g)Moles (mmol)EquivalentsTheoretical Yield (g)
Part AL-Valine117.1511.71001.0-
Cbz-Cl170.5920.51201.2-
Cbz-L-valine251.28---25.13
Part BCbz-L-valine251.28~25.1~1001.0-
BH₃·THF (1M)--1201.2-
This compound237.29---23.73

Note: The yield of Cbz-L-valine from Part A is assumed to be quantitative for the calculation in Part B. Actual yields may vary.

References

The Strategic Application of Cbz-L-valinol in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and natural product development. Chiral auxiliaries have emerged as a cornerstone strategy, offering a robust and predictable method for introducing stereocenters.[1][2] Among the arsenal of available auxiliaries, those derived from readily available amino acids have garnered significant attention due to their efficacy and accessibility.[3] This guide provides an in-depth exploration of N-carbobenzyloxy-L-valinol (Cbz-L-valinol), a highly effective chiral auxiliary, detailing its application in key asymmetric transformations. We will delve into the mechanistic underpinnings of its stereodirecting power, provide field-proven protocols, and present comparative data to inform your experimental design.

The Foundation: From this compound to a Powerful Chiral Director

This compound, a derivative of the natural amino acid L-valine, serves as a precursor to a class of powerful chiral auxiliaries known as oxazolidinones.[4][5] The bulky isopropyl group of the valine backbone is the primary stereodirecting element, creating a sterically demanding environment that dictates the facial approach of electrophiles.[4] The carbobenzyloxy (Cbz) protecting group on the nitrogen atom plays a crucial role in the initial stages of synthesis and can be strategically removed or modified in subsequent steps.[6][7]

The transformation of this compound into its corresponding oxazolidinone is a critical first step. This is typically achieved by reacting it with phosgene or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI), in the presence of a base to facilitate cyclization.[8] Once formed, this chiral oxazolidinone can be N-acylated to generate a substrate primed for highly diastereoselective reactions.[4]

Core Applications in Asymmetric Synthesis

The true utility of this compound-derived auxiliaries is demonstrated in their application to a range of carbon-carbon bond-forming reactions. Here, we focus on two of the most impactful transformations: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation of N-Acyl Oxazolidinones

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of α-substituted carboxylic acids with excellent enantiomeric purity.[8] The stereochemical outcome of this reaction is governed by the formation of a rigid, chelated (Z)-enolate, which is then approached by an electrophile from the less sterically hindered face.

The high diastereoselectivity observed in these alkylation reactions can be attributed to the following factors:

  • Formation of a (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.

  • Chelation Control: The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the molecule, creating a rigid structure.

  • Steric Shielding: The bulky isopropyl group of the valinol-derived auxiliary effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the opposite, unhindered face, leading to a high degree of stereocontrol.[1]

Diagram: Asymmetric Alkylation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Cleavage & Recovery N-Acyl Oxazolidinone N-Acyl Oxazolidinone Base (LDA/NaHMDS) Base (LDA/NaHMDS) N-Acyl Oxazolidinone->Base (LDA/NaHMDS) 1. Deprotonation Chelated (Z)-Enolate Chelated (Z)-Enolate Base (LDA/NaHMDS)->Chelated (Z)-Enolate Forms Electrophile (R-X) Electrophile (R-X) Chelated (Z)-Enolate->Electrophile (R-X) 2. Alkylation Alkylated Product Alkylated Product Electrophile (R-X)->Alkylated Product Reacts with Cleavage Reagent Cleavage Reagent Alkylated Product->Cleavage Reagent 3. Cleavage Chiral Carboxylic Acid Chiral Carboxylic Acid Cleavage Reagent->Chiral Carboxylic Acid Recovered Auxiliary Recovered Auxiliary Cleavage Reagent->Recovered Auxiliary

Caption: Workflow for Asymmetric Alkylation using a this compound derived auxiliary.

This protocol details the asymmetric alkylation of an N-propionyl oxazolidinone derived from L-valinol with benzyl bromide, a common benchmark reaction.[8]

Materials:

  • (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 equiv) dropwise to the solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

Data Summary: Diastereoselectivity in Asymmetric Alkylations

ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Benzyl bromide>99%90-95%[8]
Allyl iodide>98%85-90%[9]
Methyl iodide>99%92%[8]
Asymmetric Aldol Reactions

The Evans' asymmetric aldol reaction, which utilizes oxazolidinone chiral auxiliaries, is a highly reliable method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds.[4] The this compound-derived auxiliary provides excellent stereodirection in these reactions.

The high diastereoselectivity of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state.[4]

  • Boron Enolate Formation: The N-acyl oxazolidinone is treated with a dialkylboron triflate (e.g., dibutylboron triflate) and a tertiary amine base (e.g., diisopropylethylamine) to form a boron enolate.

  • Chelated Transition State: This boron enolate reacts with an aldehyde through a highly organized, chair-like transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde oxygen.[4]

  • Stereodirection: The bulky isopropyl group of the valinol auxiliary occupies a pseudo-equatorial position to minimize steric hindrance. This conformation effectively blocks one face of the enolate, forcing the aldehyde's substituent to also adopt an equatorial position to avoid steric clashes, thus dictating the stereochemistry of the newly formed stereocenters.[4]

Diagram: Zimmerman-Traxler Transition State

Caption: Simplified representation of the Zimmerman-Traxler model for the asymmetric aldol reaction.

This protocol describes the asymmetric aldol addition of the boron enolate of an N-propionyl oxazolidinone to isobutyraldehyde.

Materials:

  • (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) (1.0 M in DCM)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add diisopropylethylamine (1.2 equiv) followed by the dropwise addition of dibutylboron triflate (1.1 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back down to -78 °C.

  • Add isobutyraldehyde (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional hour.[4] Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the addition of methanol.[4]

  • Add a mixture of methanol and 30% hydrogen peroxide, followed by saturated aqueous sodium bicarbonate solution, and stir vigorously for 1 hour.[4]

  • Extract the product with dichloromethane.[4]

  • Wash the combined organic layers with saturated aqueous sodium sulfite solution and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude aldol adduct by flash column chromatography on silica gel.[4]

The Final Step: Cleavage of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is the ability to remove it non-destructively, allowing for its recovery and reuse.[3][10] The choice of cleavage method depends on the desired functionality in the final product.

Cleavage Methods for N-Acyl Oxazolidinones

Cleavage MethodReagentsProduct TypeReference
Basic Hydrolysis LiOH, H₂O₂Carboxylic Acid[8][10]
Reductive Cleavage LiBH₄Primary Alcohol[10]
Reductive Cleavage LiAlH₄Primary Alcohol[10]
Transesterification NaOMe, MeOHMethyl Ester[10]

This protocol describes the cleavage of the chiral auxiliary from the alkylated product to yield an α-chiral carboxylic acid.[8]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC.[10]

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.[10]

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the liberated chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.[10]

  • Extract the desired carboxylic acid product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the final product.

Conclusion

This compound stands as a testament to the power and elegance of chiral auxiliary-based asymmetric synthesis. Its derivatives, particularly the corresponding oxazolidinones, provide a reliable and highly stereoselective means of constructing key chiral building blocks. The protocols and data presented herein offer a practical guide for researchers seeking to leverage this powerful tool in their synthetic endeavors. By understanding the mechanistic principles and employing these field-tested procedures, scientists can confidently and efficiently access a wide range of enantiomerically enriched molecules, accelerating the pace of discovery in drug development and beyond.

References

Application Notes & Protocols: The Strategic Role of Cbz-L-valinol in the Synthesis of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-carbobenzyloxy-L-valinol (Cbz-L-valinol) is a pivotal chiral building block in the asymmetric synthesis of several potent antiviral drugs, most notably HIV-1 protease inhibitors such as Lopinavir and Ritonavir. Its stereochemically defined structure, derived from the natural amino acid L-valine, is instrumental in constructing the complex, stereospecific core of these active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the application of this compound, detailing its conversion to the crucial aldehyde intermediate and its subsequent incorporation into the backbone of these life-saving therapeutics. We present validated protocols, mechanistic insights, and a discussion of the underlying chemical principles that underscore its significance in modern drug development.

Introduction: The Significance of this compound as a Chiral Precursor

The efficacy and safety of many modern pharmaceuticals are intrinsically linked to their stereochemistry. In the realm of antiviral therapy, particularly for HIV, the precise three-dimensional arrangement of atoms within a drug molecule is critical for its ability to bind to viral enzymes like HIV-1 protease with high affinity and selectivity. This compound, a derivative of the amino acid L-valine, serves as a valuable source of chirality in the synthesis of complex molecules.

The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is key to its utility. It renders the amine nucleophilicity inert during subsequent transformations, allowing for selective reactions at other parts of the molecule. This protecting group is stable under a variety of reaction conditions but can be readily removed in the final stages of a synthesis, typically through catalytic hydrogenation, to unveil the free amine.

The primary role of this compound in the synthesis of antiviral drugs like Lopinavir and Ritonavir is as a precursor to the corresponding chiral aldehyde, (S)-2-(benzyloxycarbonylamino)-3-methylbutanal. This aldehyde is a versatile intermediate that can undergo a variety of carbon-carbon bond-forming reactions to construct the intricate backbone of the target drug molecule while maintaining the crucial stereochemistry derived from L-valine.

Core Synthetic Strategy: From Chiral Alcohol to Key Aldehyde Intermediate

The cornerstone of utilizing this compound in antiviral synthesis is its oxidation to the corresponding aldehyde. This transformation must be conducted under mild conditions to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center. Several methods are well-suited for this purpose, with Swern and Dess-Martin periodinane (DMP) oxidations being among the most reliable and widely used in complex molecule synthesis.[1][2][3]

Mechanism of Oxidation (Dess-Martin Periodinane)

The Dess-Martin oxidation employs a hypervalent iodine reagent to achieve a mild and selective oxidation of primary alcohols to aldehydes.[1][3] The reaction proceeds through the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and iodinane.[4]

Below is a diagram illustrating the general workflow for the preparation and application of this compound in antiviral synthesis.

Cbz-L-valinol_Workflow cluster_0 Preparation of Key Precursor cluster_1 Core Transformation cluster_2 Application in Synthesis L-Valine L-Valine Cbz-L-valine Cbz-L-valine L-Valine->Cbz-L-valine Cbz-Cl, Base This compound This compound Cbz-L-valine->this compound Reduction (e.g., BH3-DMS) Cbz-L-valinal Cbz-L-valinal This compound->Cbz-L-valinal Oxidation (Swern or DMP) Key Diamino Alcohol Core Key Diamino Alcohol Core Cbz-L-valinal->Key Diamino Alcohol Core Coupling Reactions Lopinavir/Ritonavir Lopinavir/Ritonavir Key Diamino Alcohol Core->Lopinavir/Ritonavir Further Elaboration

Caption: Synthetic workflow from L-Valine to Lopinavir/Ritonavir.

Application in the Synthesis of Lopinavir and Ritonavir

Lopinavir and Ritonavir are potent HIV-1 protease inhibitors that share a common structural backbone.[5][6] A key fragment in their synthesis is a chiral diamino alcohol core. The stereocenter derived from L-valine is incorporated into a side chain that is crucial for binding to the protease enzyme. The synthesis of this core can be achieved by coupling the Cbz-L-valinal with other fragments through stereoselective reactions.

While various synthetic routes to these drugs have been published, a common strategy involves the construction of a key intermediate, such as (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol, which is then coupled with a derivative of L-valine.[5] In an alternative and efficient approach, Cbz-L-valinal can be utilized in the early stages to introduce the necessary chiral fragment.

Illustrative Synthetic Scheme

A plausible synthetic route would involve the reaction of Cbz-L-valinal with a suitable nucleophile, such as a Grignard reagent or an enolate, to form a new carbon-carbon bond and set the stereochemistry of the adjacent hydroxyl group. This would be followed by further functional group manipulations to construct the full diamino alcohol core.

The following diagram illustrates the key coupling step involving Cbz-L-valinal.

Coupling_Reaction Cbz_Valinal (S)-2-(benzyloxycarbonylamino)-3-methylbutanal CHO Coupled_Intermediate Adduct with new C-C bond and hydroxyl group Cbz_Valinal->Coupled_Intermediate C-C bond formation Nucleophile Nucleophilic Partner (e.g., enolate) Nucleophile->Coupled_Intermediate Diamino_Alcohol_Core Key Diamino Alcohol Intermediate Coupled_Intermediate->Diamino_Alcohol_Core Further synthetic steps

Caption: Coupling of Cbz-L-valinal to form a key intermediate.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the reduction of N-protected amino acids.[7]

Parameter Value
Starting Material Cbz-L-valine
Reagent Borane dimethyl sulfide complex (BH3·SMe2)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Methanol quench, aqueous work-up
Purification Column chromatography
Expected Yield 85-95%

Procedure:

  • To a solution of Cbz-L-valine (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add borane dimethyl sulfide complex (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Protocol 2: Oxidation of this compound to Cbz-L-valinal (Dess-Martin Oxidation)

This protocol is a general procedure for the Dess-Martin oxidation of primary alcohols.[8]

Parameter Value
Starting Material This compound
Reagent Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM), anhydrous
Temperature Room temperature
Reaction Time 1-3 hours
Work-up Quench with Na2S2O3, aqueous work-up
Purification Column chromatography
Expected Yield 90-98%

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of NaHCO3 containing an excess of Na2S2O3 (to reduce excess DMP).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The resulting Cbz-L-valinal is often used immediately in the next step due to its potential instability.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex antiviral drugs. Its utility lies in its role as a stable, crystalline precursor to the corresponding chiral aldehyde, Cbz-L-valinal. Through mild and efficient oxidation, this key intermediate can be generated and incorporated into the core structures of important therapeutics like Lopinavir and Ritonavir, ensuring the correct stereochemistry essential for their biological activity. The protocols and strategies outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective application of this compound in their synthetic endeavors.

References

Cbz-L-valinol in peptide synthesis and solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cbz-L-valinol in Modern Peptide Synthesis

The precise construction of peptides is fundamental to advancements in biochemistry, pharmacology, and drug development. Central to this precision is the strategic use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the accurate assembly of the desired peptide sequence.[1] The carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a seminal development that enabled the first reliable, stepwise synthesis of peptides.[2][3] this compound, a derivative of the amino acid valine, incorporates this crucial protecting group and serves as a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).

This guide provides an in-depth exploration of the applications of this compound, detailing its role as a protecting group and its utility in the synthesis of complex peptides and chiral intermediates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical considerations for its effective use in the laboratory.

The Carboxybenzyl (Cbz) Group: A Cornerstone of Peptide Chemistry

The Cbz group is a benzyl-derived moiety that is attached to the amino group of an amino acid, forming a carbamate.[3][4] This temporary modification effectively blocks the nucleophilicity of the amino group, preventing it from participating in unintended reactions during peptide coupling.[4]

Key Properties of the Cbz Protecting Group:

  • Stability: The Cbz group is stable under a wide range of conditions, including both acidic and basic media, which allows for flexibility in the subsequent synthetic steps.[4]

  • Orthogonality: The Cbz group can be selectively removed under conditions that do not affect other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is a critical principle in multi-step organic synthesis.[2]

  • Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid, facilitating purification.[5]

  • Solubility: It can increase the solubility of amino acids and peptides in organic solvents, which is advantageous for purification processes.[4]

This compound: Structure and Significance

This compound is the N-protected form of the amino alcohol L-valinol. Its structure combines the key features of the Cbz protecting group with the chiral backbone of L-valinol. This makes it a particularly useful building block for several advanced applications.

Figure 1: Chemical structure of this compound.

Applications of this compound in Peptide Synthesis

Protecting Group in Solution-Phase Peptide Synthesis

Historically, the Cbz group was a cornerstone of solution-phase peptide synthesis.[1] Cbz-L-valine (the carboxylic acid form) is used to introduce a valine residue into a growing peptide chain. The Cbz group protects the N-terminus while the carboxylic acid is activated for coupling with the free amino group of another amino acid or peptide fragment.

Workflow for Cbz Protection:

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amino_Acid Amino Acid (e.g., L-Valine) Reaction_Step Schotten-Baumann Reaction (Basic Conditions, e.g., Na2CO3) Amino_Acid->Reaction_Step Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Step Washing Wash with Diethyl Ether Reaction_Step->Washing Acidification Acidify with 1M HCl Washing->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Drying Dry and Concentrate Extraction->Drying Cbz_AA Cbz-Protected Amino Acid Drying->Cbz_AA

Figure 2: General workflow for the Cbz protection of an amino acid.

Synthesis of Chiral Intermediates and Peptide Aldehydes

This compound is a crucial precursor for the synthesis of peptide aldehydes.[6][7] Peptide aldehydes are potent inhibitors of various proteases and are valuable tools in biochemistry and drug discovery.[6][8] The synthesis typically involves the oxidation of the primary alcohol of this compound to an aldehyde. This Cbz-L-valinal can then be incorporated into a peptide sequence.

The use of chiral building blocks like this compound is essential for producing single enantiomers of drug intermediates, which is a critical factor for the safety and efficacy of many pharmaceuticals.[9][10] Asymmetric synthesis, often employing such chiral precursors, is a key strategy to achieve high enantioselectivity.[][12]

Role in Solid-Phase Peptide Synthesis (SPPS)

While the Boc and Fmoc strategies dominate modern SPPS, the Cbz group still finds application, particularly in specific synthetic strategies.[1][13] For instance, a peptide can be synthesized on a solid support using the standard Fmoc/tBu strategy, and then the N-terminal Fmoc group can be removed and replaced with a Cbz group by reacting the resin-bound peptide with Cbz-Cl.[14] Alternatively, a Cbz-protected amino acid can be coupled as the final residue in the sequence.[14]

However, the standard deprotection method for the Cbz group, catalytic hydrogenolysis, presents challenges for direct application in conventional SPPS setups.[13]

Orthogonality of Common Protecting Groups in Peptide Synthesis:

Protecting GroupAbbreviationDeprotection ConditionSynthetic Strategy
FluorenylmethyloxycarbonylFmocBase-labile (e.g., 20% piperidine in DMF)Solid-Phase Peptide Synthesis (SPPS)
tert-ButoxycarbonylBocAcid-labile (e.g., TFA)SPPS, Solution-Phase Synthesis
Carboxybenzyl Cbz (Z) Hydrogenolysis (e.g., H₂/Pd) Solution-Phase Synthesis, Specific SPPS applications

Experimental Protocols

Protocol 1: Cbz Protection of L-Valine

This protocol describes the protection of the amino group of L-valine using benzyl chloroformate under Schotten-Baumann conditions.[2]

Materials:

  • L-Valine

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: In a flask cooled in an ice bath, dissolve L-valine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of Cbz-L-valine should form.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Deprotection of a Cbz-Protected Peptide (Hydrogenolysis)

This protocol outlines the removal of the Cbz group via catalytic hydrogenolysis.[2]

Materials:

  • Cbz-protected peptide

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation:

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

    • Alternatively, a balloon filled with hydrogen can be used.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Deprotection Mechanism of the Cbz Group:

Cbz_Deprotection Cbz_Peptide Cbz-Protected Peptide Deprotected_Peptide Deprotected Peptide Cbz_Peptide->Deprotected_Peptide Hydrogenolysis H2_PdC H₂ / Pd/C Byproducts Toluene + CO₂ Deprotected_Peptide->Byproducts Byproducts formed

Figure 3: Catalytic hydrogenolysis for the removal of the Cbz protecting group.

Conclusion

This compound and its related Cbz-protected amino acids remain highly relevant in the field of peptide chemistry. While newer protecting groups have become standard for automated SPPS, the robustness, unique cleavage conditions, and historical significance of the Cbz group ensure its continued use in solution-phase synthesis, in the creation of complex peptide fragments, and in the synthesis of specialized chiral molecules like peptide aldehydes. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the advantages of this compound in their synthetic endeavors.

References

Application Note & Protocol: A Robust Method for the Synthesis of Valacyclovir via N-Cbz-L-valine Coupling with Acyclovir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of Valacyclovir, a crucial antiviral prodrug. The core of this synthesis is the esterification of Acyclovir with an amino-protected L-valine. We present a well-established and optimized procedure involving the coupling of N-(benzyloxy)carbonyl-L-valine (Cbz-L-valine) with Acyclovir, followed by a deprotection step to yield the final active pharmaceutical ingredient. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of procedural choices, critical process parameters, and analytical validation methods to ensure a high-yield, high-purity synthesis.

Introduction: The Rationale for Valacyclovir Synthesis

Acyclovir is a potent antiviral agent effective against herpes viruses; however, its clinical utility is hampered by low oral bioavailability (10-20%).[1] To overcome this limitation, Valacyclovir, the L-valyl ester of Acyclovir, was developed.[2] Valacyclovir acts as a prodrug, which, after oral administration, is rapidly absorbed and converted back to Acyclovir by esterases in the liver and intestines. This strategy significantly enhances the bioavailability of Acyclovir to approximately 55%, allowing for less frequent dosing and more effective viral suppression.[1][3]

The synthesis of Valacyclovir is a cornerstone process in antiviral drug manufacturing. The most common and commercially viable route involves the esterification of the primary hydroxyl group of Acyclovir with a protected form of L-valine.[4] This document details the widely adopted method using N-Cbz-L-valine as the protected amino acid.

A Note on Reagent Selection: It is critical to distinguish between L-valine, the amino acid containing a carboxylic acid group, and L-valinol, the corresponding amino alcohol. The formation of Valacyclovir requires an ester linkage, which is created by condensing the carboxylic acid of L-valine with the alcohol of Acyclovir. Therefore, N-Cbz-L-valine is the correct starting material for this synthesis, not Cbz-L-valinol.

Reaction Pathway and Mechanism

The synthesis is a two-step process:

  • Step 1: DCC/DMAP Mediated Coupling: N-Cbz-L-valine is coupled with Acyclovir to form N-Cbz-Valacyclovir. This reaction is an esterification facilitated by a coupling agent, Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP).

  • Step 2: Cbz-Group Deprotection: The N-Cbz protecting group is removed from N-Cbz-Valacyclovir via catalytic hydrogenation to yield Valacyclovir.

Mechanism of DCC/DMAP Coupling

DCC activates the carboxylic acid of Cbz-L-valine, making it susceptible to nucleophilic attack. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and yield. The primary hydroxyl group of Acyclovir then attacks the activated ester, forming the desired product and a dicyclohexylurea (DCU) byproduct, which precipitates out of the solution.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection Acyclovir Acyclovir Reagents1 DCC, DMAP DMF, -5 to 0 °C Acyclovir->Reagents1 CbzValine N-Cbz-L-valine CbzValine->Reagents1 CbzValacyclovir N-Cbz-Valacyclovir Reagents2 H₂, Pd/Al₂O₃ DMF, HCl CbzValacyclovir->Reagents2 Hydrogenation Valacyclovir Valacyclovir HCl Reagents1->CbzValacyclovir Esterification Reagents2->Valacyclovir

Caption: Overall synthetic workflow for Valacyclovir HCl.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
AcyclovirC₈H₁₁N₅O₃225.2059277-89-3Sigma-AldrichPurity >98%
N-Cbz-L-valineC₁₃H₁₇NO₄251.281149-26-4Sigma-AldrichPurity >99%
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33538-75-0Sigma-AldrichMoisture sensitive
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.171122-58-3Sigma-AldrichToxic, handle with care
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-AldrichAnhydrous grade
Palladium on Alumina (5%)Pd/Al₂O₃-7440-05-3Sigma-AldrichCatalyst for hydrogenation
Hydrochloric Acid (HCl)HCl36.467647-01-0Sigma-AldrichConcentrated
AcetoneC₃H₆O58.0867-64-1Sigma-AldrichReagent grade
Celite®--61790-53-2Sigma-AldrichFiltration aid
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and thermometer

  • Ice/salt bath for temperature control

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

  • High-pressure hydrogenation vessel (autoclave)

  • Standard laboratory glassware

  • Analytical balance

  • TLC plates (silica gel 60 F254) and HPLC system for reaction monitoring

Detailed Experimental Protocol

Part A: Synthesis of N-Cbz-Valacyclovir (Protected Intermediate)
  • Reactor Setup: In a clean, dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Cbz-L-valine (83.6 g, 0.332 mol) in 350 mL of anhydrous DMF.

  • Temperature Control (Critical Step): Cool the solution to -5 °C using an ice/salt bath. Maintaining a low temperature throughout the addition of DCC and Acyclovir is crucial to minimize racemization and the formation of the D-isomer impurity.[1]

  • DCC Addition: In a separate flask, dissolve DCC (68.6 g, 0.333 mol) in 150 mL of anhydrous DMF. Add this solution dropwise to the Cbz-L-valine solution over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.[1][5]

  • Activation: Stir the mixture at -5 to 0 °C for 20 minutes to allow for the activation of the carboxylic acid.

  • Acyclovir Addition: Add Acyclovir (50 g, 0.222 mol) followed by DMAP (4 g, 0.032 mol) to the reaction flask.[1]

  • Coupling Reaction: Stir the reaction mixture at -5 to 0 °C for approximately 6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until Acyclovir is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filter cake with a small amount of cold DMF.

    • Transfer the filtrate to a rotary evaporator and remove approximately 80% of the DMF under reduced pressure.[5]

    • Dilute the remaining solution with 300 mL of water to precipitate the crude N-Cbz-Valacyclovir.

    • Stir the resulting slurry for 1 hour in an ice bath, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

G start Start dissolve_cbz Dissolve Cbz-L-valine in DMF start->dissolve_cbz cool Cool to -5 °C dissolve_cbz->cool add_dcc Add DCC solution (keep temp < 0 °C) cool->add_dcc activate Stir for 20 min add_dcc->activate add_acyclovir Add Acyclovir and DMAP activate->add_acyclovir react Stir at -5 to 0 °C for ~6 hours add_acyclovir->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete filter_dcu Filter to remove DCU monitor->filter_dcu Reaction Complete concentrate Concentrate filtrate (remove ~80% DMF) filter_dcu->concentrate precipitate Add water to precipitate product concentrate->precipitate isolate Filter, wash, and dry N-Cbz-Valacyclovir precipitate->isolate end End isolate->end

Caption: Workflow for the synthesis of N-Cbz-Valacyclovir.

Part B: Deprotection to Yield Valacyclovir Hydrochloride
  • Reactor Setup: Suspend the crude N-Cbz-Valacyclovir from Part A in DMF in a high-pressure hydrogenation vessel (autoclave).

  • Catalyst Addition: Add 5% Palladium on Alumina catalyst (typically 5-10% w/w relative to the starting material).[5]

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to the recommended pressure (e.g., 4.0 kg/cm ²). Stir the mixture at room temperature. The progress of the deprotection can be monitored by HPLC.[6]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

  • Salt Formation and Precipitation:

    • To the filtrate, add concentrated hydrochloric acid to protonate the free amine and form the hydrochloride salt.

    • Add a suitable anti-solvent, such as acetone, to precipitate the Valacyclovir hydrochloride.[5]

  • Final Isolation:

    • Stir the slurry in an ice bath to maximize crystal formation.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake with cold acetone and dry under vacuum at a controlled temperature (e.g., 60 °C) to yield pure Valacyclovir hydrochloride.[6]

Process Integrity and Optimization

To ensure the trustworthiness and reproducibility of this protocol, the following parameters must be strictly controlled:

  • Racemization Control: The most critical impurity is the D-valine diastereomer of Valacyclovir. Its formation is temperature-dependent. Conducting the coupling reaction at higher temperatures (e.g., 60 °C) can lead to significant racemization, whereas maintaining the temperature between -5 and 0 °C limits the D-isomer to acceptable levels (around 1%).[1][5]

  • Reagent Quality: Use anhydrous DMF to prevent unwanted side reactions with the DCC coupling agent. Ensure the DCC and DMAP are of high purity and handled under inert conditions where possible.[5]

  • Catalyst Activity: For the hydrogenation step, the activity of the palladium catalyst is paramount. Ensure the catalyst is not poisoned and that sufficient agitation is provided to keep it suspended in the reaction mixture.[5]

  • Impurity Profile: The final product should be analyzed for key impurities, including unreacted Acyclovir, guanine (a degradation product), and the D-isomer.[5] Regulatory guidelines for a high-dosage drug like Valacyclovir require that impurities be controlled to not more than 0.05%.[1]

Analytical Characterization

The identity and purity of the final Valacyclovir HCl product must be confirmed using a suite of analytical techniques.

Analysis TechniquePurposeExpected Results
RP-HPLC Purity assessment, quantification of impuritiesPurity >99.5%. Retention time to match reference standard.[7][8]
¹H NMR (DMSO-d₆)Structural confirmationδ (ppm): 10.9 (br, 1H), 7.83 (s, 1H), 5.38 (s, 2H), 4.40 (m, 1H), 4.28 (m, 1H), 3.82 (d, 1H), 3.74 (m, 2H), 2.13 (m, 1H), 0.91 (d, 3H), 0.88 (d, 3H).[1]
FT-IR (KBr)Functional group identificationν (cm⁻¹): 3479 (N-H), 2923 (C-H), 1734 (C=O, ester), 1642, 1606 (C=O, C=N).[1]
LC-MS/MS Molecular weight confirmationPositive ion mode: m/z 325.2 → 152.0.[9]
Melting Point Physical property confirmation~150 °C, decomposes at ~195 °C.[1]

Safety Precautions

  • DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • DMF: Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. The hydrogenation step must be conducted in a specialized pressure vessel (autoclave) in an area designed for such reactions, free from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of eye protection, lab coats, and gloves.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of high-purity Valacyclovir hydrochloride. By carefully controlling critical parameters, particularly the temperature of the coupling reaction and the efficiency of the deprotection step, researchers can consistently achieve high yields while minimizing the formation of process-related impurities. The analytical methods outlined provide a robust system for validating the quality of the final product, ensuring it meets the stringent requirements for pharmaceutical use.

References

Application Note: Strategic Use of Cbz-L-valinol in the Diastereoselective Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral vicinal amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2] Their synthesis with high stereochemical control is a cornerstone of modern asymmetric synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of (S)-2-(benzyloxycarbonylamino)-3-methyl-1-butanol, commonly known as Cbz-L-valinol, as a versatile chiral building block. We will elucidate a robust synthetic pathway commencing with the preparation of this compound, followed by its mild oxidation to the corresponding chiral aldehyde, and subsequent carbon-chain elongation via olefination to construct more complex chiral amino alcohol precursors. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and offers insights into achieving high diastereoselectivity.

Introduction: The Significance of this compound as a Chiral Precursor

The inherent chirality of natural L-amino acids provides an accessible and cost-effective entry point into the chiral pool for asymmetric synthesis. L-valine, with its isopropyl side chain, offers a distinct steric environment that can be exploited to influence the stereochemical outcome of subsequent reactions. By protecting the amine functionality with a carbobenzyloxy (Cbz) group and reducing the carboxylic acid to a primary alcohol, we obtain this compound.[3]

The Cbz protecting group is instrumental; it is stable under a range of reaction conditions, yet can be readily removed via catalytic hydrogenation, making it ideal for multi-step synthesis.[4] The primary alcohol of this compound serves as a handle for further functionalization, most notably through oxidation to a chiral aldehyde. This aldehyde, often referred to as a "Garner's aldehyde" analogue, is a powerful intermediate for constructing complex molecules with high enantiomeric purity.[5][6] The stereocenter adjacent to the aldehyde group, originating from L-valine, acts as a control element in subsequent nucleophilic addition and olefination reactions.

This guide will focus on a three-stage synthetic strategy:

  • Preparation of this compound from Cbz-L-valine.

  • Oxidation of this compound to the chiral aldehyde, (S)-benzyl (1-formyl-2-methylpropyl)carbamate.

  • Carbon Chain Elongation via the Wittig reaction to generate a stereodefined alkene, a precursor to more complex chiral amino alcohols.

Core Synthetic Pathway: From Amino Acid to Advanced Precursor

The overall workflow is designed to preserve the initial stereochemistry of L-valine while building molecular complexity. Each step is chosen for its reliability, mild conditions, and high yield.

G A Cbz-L-valine B Cbz-L-valine Ester A->B Esterification (e.g., MeOH, H2SO4) C This compound B->C Reduction (e.g., NaBH4) D Chiral Aldehyde ((S)-benzyl (1-formyl-2-methylpropyl)carbamate) C->D Mild Oxidation (e.g., Swern Oxidation) F Chiral α,β-Unsaturated Ester D->F Wittig Reaction E Wittig Reagent (Ph3P=CHR) E->F G Advanced Chiral Amino Alcohols F->G Further Transformations (e.g., Reduction, Epoxidation)

Figure 1. Overall synthetic workflow from Cbz-L-valine to advanced chiral amino alcohol precursors.

Detailed Protocols and Methodologies

Protocol 1: Preparation of this compound

The synthesis of this compound is efficiently achieved through a two-step, one-pot procedure from commercially available Cbz-L-valine, involving esterification followed by reduction. The use of sodium borohydride offers a safer and more manageable alternative to metal hydrides like lithium aluminum hydride.[3]

Materials:

  • Cbz-L-valine (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (catalytic)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄) (approx. 4.0 eq)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Esterification: To a solution of Cbz-L-valine (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated H₂SO₄. Stir the mixture at room temperature overnight.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water and saturated sodium bicarbonate solution to neutralize the acid. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-L-valine methyl ester as an oil.

  • Reduction: Dissolve the crude Cbz-L-valine methyl ester in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (approx. 4.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly add methanol dropwise over 1 hour to the reaction mixture. This co-solvent is crucial for the reduction of esters with NaBH₄.[3]

  • Quenching and Work-up: Allow the reaction to warm to room temperature. Carefully pour the mixture into water and adjust the pH to ~2 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel to yield a white solid.

Step Reagents Typical Yield Key Considerations
EsterificationCbz-L-valine, MeOH, H₂SO₄>95%Ensure anhydrous conditions to maximize ester formation.
ReductionCbz-L-valine ester, NaBH₄, THF/MeOH~90-95%Control temperature during NaBH₄ addition. Slow addition of MeOH is critical.[3]
Protocol 2: Swern Oxidation of this compound to the Chiral Aldehyde

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes, notably without over-oxidation to carboxylic acids.[7][8][9] This is critical for preserving the desired functionality for subsequent C-C bond formation. The reaction proceeds via an alkoxysulfonium ylide intermediate.[10]

Materials:

  • Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous (2.7 eq)

  • Dichloromethane (DCM), anhydrous

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (5.0-7.0 eq)

  • Deionized water

  • Brine

Procedure:

  • Activator Formation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO (2.7 eq) dropwise. Stir for 15 minutes. A vigorous reaction may occur, so slow addition is crucial.[9][10]

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Ylide Formation and Rearrangement: Add triethylamine (5.0-7.0 eq) dropwise to the mixture at -78 °C. Stir for an additional 15 minutes at this temperature.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Add deionized water to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with dilute HCl (to remove excess Et₃N), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting chiral aldehyde is often used in the next step without further purification due to its potential instability.

G cluster_0 Activation Phase (-78 °C) cluster_1 Oxidation Phase (-78 °C) A DMSO C Chlorosulfonium Salt A->C B Oxalyl Chloride B->C E Alkoxysulfonium Salt C->E C->E Reaction with Alcohol D This compound (R-CH2OH) D->E G Alkoxysulfonium Ylide E->G F Triethylamine (Base) F->G H Chiral Aldehyde (R-CHO) G->H Intramolecular Proton Transfer

Figure 2. Mechanistic workflow of the Swern Oxidation.

Protocol 3: Wittig Reaction for Carbon Chain Elongation

The Wittig reaction provides a powerful method for converting aldehydes into alkenes.[11] By using a stabilized ylide (e.g., one containing an ester group), the reaction typically favors the formation of the (E)-alkene, which can be advantageous for subsequent stereocontrolled transformations.[12]

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq)

  • Chiral aldehyde from Protocol 2 (1.0 eq)

  • Toluene or THF, anhydrous

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: Dissolve the crude chiral aldehyde (1.0 eq) in anhydrous toluene.

  • Add the stabilized Wittig ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add a nonpolar solvent like hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture, washing the solid with cold hexane.

  • Purification: Concentrate the filtrate and purify the resulting α,β-unsaturated ester by flash column chromatography on silica gel.

Reaction Reagents Expected Stereoselectivity Key Considerations
Wittig OlefinationChiral Aldehyde, Ph₃P=CHCO₂EtPredominantly (E)-isomerStabilized ylides generally provide (E)-alkenes.[12] The reaction is driven by the formation of the highly stable triphenylphosphine oxide.[12]

Application Example: Synthesis of a (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid precursor

The methodology described can be adapted to synthesize precursors for valuable compounds. For instance, a key fragment of the HIV protease inhibitor Saquinavir is (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. While a direct synthesis is complex, the principles outlined can construct a similar backbone.

A hypothetical route could involve:

  • Wittig reaction of the this compound-derived aldehyde with benzylidenetriphenylphosphorane to form an alkene.

  • Asymmetric dihydroxylation of the alkene to install two new hydroxyl groups with defined stereochemistry.

  • Functional group manipulations to convert the intermediate into the desired amino acid derivative.

This demonstrates how the chiral scaffold derived from this compound can be elaborated into structurally complex and pharmaceutically relevant targets.

Conclusion and Future Perspectives

This compound is a highly effective and versatile chiral starting material for the asymmetric synthesis of complex chiral amino alcohols. The synthetic sequence of reduction, mild oxidation, and olefination provides a reliable and scalable route to advanced chiral intermediates. The protocols detailed in this note are robust and grounded in well-established organic chemistry principles, offering researchers a clear pathway to access these valuable compounds. The inherent stereochemistry of L-valine, combined with high-yielding and stereoselective transformations, makes this approach particularly attractive for applications in drug discovery and development where enantiomeric purity is paramount.

References

Application Note & Protocol: Asymmetric Alkylation Using (S)-4-isopropyloxazolidin-2-one Derived from Cbz-L-valinol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a robust and highly reliable strategy for establishing key stereocenters, offering predictability and scalability where catalytic methods may falter. Among these, the oxazolidinones popularized by David A. Evans represent a pinnacle of substrate-controlled stereoselection. This guide focuses specifically on the (S)-4-isopropyloxazolidin-2-one, readily derived from Cbz-L-valinol. We will move beyond a simple recitation of steps to explain the underlying principles that govern its remarkable stereodirecting power, providing field-tested protocols and troubleshooting insights to empower your synthetic campaigns.

The Principle of Stereochemical Induction

The efficacy of the Evans-type this compound derived auxiliary hinges on its ability to enforce a rigid, predictable conformation upon the N-acyl chain during the crucial enolization and alkylation steps. The entire process can be understood through three distinct phases: acylation, diastereoselective enolate formation and alkylation, and auxiliary cleavage.

The key to stereocontrol lies in the formation of a chelated (Z)-enolate.[1][2] Upon deprotonation with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C), the lithium or sodium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the N-acyl group into a planar arrangement with the auxiliary.

Crucially, the bulky isopropyl group at the C4 position of the oxazolidinone sterically shields the top face of this planar enolate. Consequently, an incoming electrophile can only approach from the less hindered bottom face, ensuring a highly diastereoselective bond formation.[1] This predictable facial bias is the foundation of the method's reliability.

Caption: Stereochemical model for asymmetric alkylation.

The Complete Experimental Workflow

This section provides a comprehensive, three-part protocol for a typical asymmetric alkylation sequence. The causality behind each step is explained to ensure both successful execution and a deep understanding of the transformation.

aymmetric_alkylation_workflow Asymmetric Alkylation Workflow start_end start_end process process analysis analysis product product start Start: this compound derived Oxazolidinone acyl Part A: N-Acylation (e.g., Propionyl Chloride, n-BuLi) start->acyl acyl_prod N-Propionyl Oxazolidinone acyl->acyl_prod enol Part B: Enolization & Alkylation (NaHMDS, -78 °C, then Allyl Iodide) acyl_prod->enol alkyl_prod Alkylated Intermediate enol->alkyl_prod purify Purification (Silica Gel Chromatography) alkyl_prod->purify purified_prod Purified Diastereomer purify->purified_prod cleave Part C: Auxiliary Cleavage (e.g., LiOH/H₂O₂) purified_prod->cleave final_prod Final Product: Chiral Carboxylic Acid cleave->final_prod aux_recovery Recover Chiral Auxiliary cleave->aux_recovery Recycling end End final_prod->end aux_recovery->start Reuse

Caption: Complete workflow for asymmetric alkylation.

Part A: Protocol for N-Acylation

The first step is to attach the desired acyl group to the nitrogen of the chiral auxiliary. This protocol uses n-butyllithium for deprotonation followed by reaction with an acid chloride.

Materials:

  • (S)-4-isopropyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-isopropyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe.

    • Scientist's Note: The use of n-BuLi ensures complete and rapid deprotonation of the relatively non-acidic N-H bond. The low temperature is critical to prevent potential side reactions with the ester-like carbonyl of the auxiliary.

  • Acylation: After stirring for 15-20 minutes at -78 °C, add propionyl chloride (1.1 eq) dropwise. The reaction is typically rapid. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Part B: Protocol for Diastereoselective Alkylation

This is the key stereocenter-forming reaction. Here, we generate the rigid enolate and trap it with an electrophile.

Materials:

  • N-propionyl-(S)-4-isopropyl-2-oxazolidinone (from Part A)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF)

  • Allyl iodide (or other suitable electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried flask containing the N-propionyl oxazolidinone (1.0 eq) under an inert atmosphere, add anhydrous THF (approx. 0.1 M).

  • Enolization: Cool the solution to -78 °C. Add NaHMDS (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30-45 minutes.

    • Scientist's Note: NaHMDS is an excellent choice as it is a strong, sterically hindered base, which favors the formation of the kinetic (Z)-enolate. Maintaining a temperature of -78 °C is absolutely critical for achieving high diastereoselectivity.[1] Warmer temperatures can lead to enolate equilibration and erosion of stereocontrol.

  • Alkylation: Add the electrophile, such as allyl iodide (1.2 eq), dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Purification: Quench the reaction at -78 °C with saturated aq. NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio (d.r.) can often be determined from the ¹H NMR spectrum of the crude product. Purify via silica gel chromatography to isolate the major diastereomer.

Part C: Protocol for Chiral Auxiliary Cleavage

The final step is to remove the auxiliary to reveal the desired chiral product. The choice of cleavage method determines the functional group obtained.[3]

Method 1: Cleavage to a Carboxylic Acid

  • Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF, Water.

  • Procedure: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C. Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously at 0 °C for 2-4 hours. Quench with aqueous sodium sulfite (Na₂SO₃). Acidify the aqueous layer and extract the chiral carboxylic acid. The aqueous layer can then be made basic and extracted to recover the chiral auxiliary.

    • Trustworthiness Note: The LiOH/H₂O₂ cleavage is highly reliable but can generate oxygen gas, which presents a safety risk on a larger scale.[4] Ensure proper venting and inert atmosphere maintenance. The mechanism involves the formation of a lithium hydroperoxide (LiOOH) species that preferentially attacks the exocyclic acyl carbonyl.[5][6]

Method 2: Cleavage to a Primary Alcohol

  • Reagents: Lithium borohydride (LiBH₄), THF, Diethyl ether.

  • Procedure: Dissolve the alkylated product in diethyl ether at 0 °C. Add LiBH₄ (2.0 eq) and stir until the reaction is complete. Work up carefully with aqueous acid. This reductive cleavage yields the chiral primary alcohol and the recovered auxiliary.

Method 3: Cleavage to a Methyl Ester

  • Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure: Dissolve the alkylated product in anhydrous methanol. Add a solution of sodium methoxide (1.2 eq) in methanol. Stir at room temperature until transesterification is complete. Neutralize and perform an extractive workup to isolate the chiral methyl ester.

Data Summary & Expected Outcomes

The this compound derived auxiliary consistently provides high levels of diastereoselectivity with a range of electrophiles.

N-Acyl GroupElectrophile (E-X)BaseTypical d.r.Typical Yield (%)
PropionylBenzyl bromideLDA>99:1~85-95
PropionylAllyl iodideNaHMDS98:2~90
AcetylMethyl iodideLDA>95:5~80-90
ButyrylEthyl iodideKHMDS>97:3~88

Data compiled from typical results reported in synthetic literature.[1][7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Diastereoselectivity 1. Reaction temperature rose above -70 °C. 2. "Wet" solvent or reagents. 3. Base was not sufficiently strong or hindered.1. Ensure rigorous temperature control with a cryostat or well-maintained dry ice/acetone bath. 2. Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried. 3. Use LDA or a hexamethyldisilazide base (NaHMDS, KHMDS).
Low or No Alkylation Yield 1. Incomplete enolization. 2. Electrophile is unreactive (e.g., secondary alkyl halide). 3. Moisture quenched the enolate.1. Increase the amount of base slightly (e.g., to 1.2 eq) or allow longer for enolization. 2. Use a more reactive electrophile (e.g., triflate) or activated halide (benzyl, allyl).[2] 3. Re-verify the dryness of all reagents and apparatus.
Difficulty in Auxiliary Cleavage 1. Steric hindrance around the N-acyl carbonyl. 2. Incomplete reaction.1. For highly hindered substrates, consider alternative cleavage methods (e.g., reductive cleavage with LiBH₄). 2. Increase reaction time, temperature (if permissible), or equivalents of cleavage reagent. Monitor by TLC.

Conclusion

The asymmetric alkylation of N-acyloxazolidinones derived from this compound is a powerful and dependable method for the synthesis of enantiomerically enriched compounds. Its high degree of stereocontrol is rooted in the formation of a rigid, chelated (Z)-enolate, where the auxiliary's C4-substituent dictates the trajectory of the incoming electrophile. By understanding the mechanistic principles and adhering to the rigorous experimental conditions detailed in this guide, researchers can confidently apply this technique to construct complex chiral molecules with precision and predictability.

References

Application Note: Continuous Flow Asymmetric Synthesis of Chiral Alcohols Using an Immobilized Cbz-L-valinol Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable protocol for the continuous flow asymmetric synthesis of chiral secondary alcohols. The methodology leverages a novel heterogeneous catalyst prepared by immobilizing N-carbobenzyloxy-L-valinol (Cbz-L-valinol) on a solid support. The enantioselective addition of diethylzinc to prochiral aldehydes is presented as a model transformation, consistently achieving high yields and excellent enantioselectivities. By transitioning this classic asymmetric C-C bond formation from batch to a continuous packed-bed reactor system, we demonstrate significant advantages, including enhanced catalyst stability and recovery, superior process control, and increased productivity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries seeking to implement more efficient and sustainable manufacturing technologies for chiral molecules.

Introduction: The Imperative for Continuous Asymmetric Synthesis

The synthesis of single-enantiomer chiral compounds, particularly alcohols, is a cornerstone of modern drug development and manufacturing.[1] These molecules are critical building blocks for a vast array of active pharmaceutical ingredients (APIs).[2] Traditionally, such syntheses are performed in batch reactors, which can suffer from challenges related to scalability, process safety, and catalyst recovery. Continuous flow chemistry has emerged as a powerful enabling technology that addresses many of these limitations.[3][4] Its inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the potential for automation, make it an ideal platform for asymmetric catalysis.[4][5]

Chiral β-amino alcohols are a privileged class of catalysts for the enantioselective addition of organozinc reagents to aldehydes, a reliable method for producing enantioenriched secondary alcohols.[1][6][7][8] Among these, L-valine derivatives are attractive due to their low cost and high stereocontrolling ability. In this note, we focus on this compound, a readily available chiral amino alcohol, as the catalytic precursor. To harness the full potential of flow chemistry, we employ a heterogeneous catalysis strategy by immobilizing this compound onto a solid support, creating a durable catalyst suitable for use in a packed-bed reactor.[9][10] This approach not only facilitates catalyst reuse but also prevents contamination of the product stream, simplifying downstream purification.

The Scientific Rationale: Causality in Experimental Design

Choice of Model Reaction: Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde was selected as the benchmark reaction for this protocol.[9][11] This transformation is exceptionally well-studied, and its mechanism is understood in considerable detail.[12][13]

  • Mechanism & Role of this compound: The reaction is initiated by the in situ formation of a chiral zinc amino alkoxide complex between this compound and diethylzinc. This complex then coordinates with the aldehyde. The bulky Cbz and isopropyl groups of the valinol derivative create a highly organized, chiral microenvironment around the zinc center. This steric arrangement dictates the facial selectivity of the subsequent ethyl group transfer from another molecule of diethylzinc to the aldehyde's carbonyl carbon, resulting in the preferential formation of one enantiomer of 1-phenyl-1-propanol.

Heterogenization Strategy: Why Immobilize the Catalyst?

Transitioning from a homogeneous to a heterogeneous catalytic system is a critical step for practical flow synthesis.[14][15][16]

  • Catalyst Retention & Reusability: By covalently attaching this compound to a solid support (e.g., functionalized silica), the catalyst is confined within a packed-bed reactor.[10] This allows the reactant and product streams to flow through continuously while the valuable chiral catalyst remains in place, enabling its reuse over extended periods without significant loss of activity.[9]

  • Product Purity: Immobilization prevents leaching of the catalyst into the product stream, which simplifies purification and eliminates potential contamination of the final product by the catalyst or its byproducts.

  • Enhanced Stability: Anchoring the catalyst to a support can prevent bimolecular decomposition pathways that may occur in solution, leading to a longer catalyst lifetime.[16]

Reactor Design: The Packed-Bed Reactor (PBR)

A packed-bed reactor configuration was chosen for its suitability for solid-supported catalysts in liquid-phase reactions.

  • High Catalyst Loading: PBRs allow for a high density of catalytic sites within a small reactor volume, maximizing the space-time yield.

  • Plug Flow Behavior: Under optimal conditions, PBRs approximate plug flow behavior, ensuring that all reactant molecules experience a similar residence time within the reactor. This leads to uniform product conversion and minimizes the formation of side products.

  • Scalability: The principles governing PBRs are well-understood, making the process readily scalable from laboratory discovery to pilot and production scales.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Immobilized this compound Catalyst

This protocol describes the functionalization of silica gel and subsequent immobilization of this compound. A similar procedure has been reported for the immobilization of L-valinol.[10]

Materials:

  • Silica gel (particle size 63-200 µm)

  • 3-Chloropropyltrimethoxysilane

  • Dry Toluene

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethanol

Procedure:

  • Activation: Activate silica gel by heating at 150 °C under vacuum for 12 hours.

  • Silanization: Suspend the activated silica (10 g) in dry toluene (100 mL). Add 3-chloropropyltrimethoxysilane (10 mL) and reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Washing: Allow the mixture to cool. Collect the functionalized silica by filtration, wash sequentially with toluene, ethanol, and diethyl ether, and dry under vacuum. This yields 3-chloropropyl-functionalized silica (Si-Cl).

  • Immobilization: In a round-bottom flask, suspend the Si-Cl (5 g) in ethanol (50 mL). Add this compound (1.5 g) and anhydrous K₂CO₃ (2.5 g).

  • Reaction: Reflux the suspension with stirring under a nitrogen atmosphere for 48 hours.

  • Final Washing & Drying: Cool the mixture to room temperature. Filter the solid catalyst, wash thoroughly with ethanol, deionized water, and finally methanol to remove any unreacted starting materials and salts. Dry the immobilized catalyst (Si-Val) under vacuum at 60 °C for 12 hours.

Protocol 2: Continuous Flow Asymmetric Alkylation

This protocol details the setup and operation of the continuous flow system for the enantioselective addition of diethylzinc to benzaldehyde.

Equipment:

  • Two high-precision syringe pumps or HPLC pumps

  • Stainless steel T-mixer

  • Packed-bed reactor column (e.g., 10 cm length x 4.6 mm ID)

  • Column heating/cooling jacket connected to a thermostat

  • Back-pressure regulator (BPR), set to 5-10 bar

  • Product collection vessel

Reagent Solutions:

  • Solution A: 1.0 M solution of benzaldehyde in anhydrous hexane.

  • Solution B: 1.0 M solution of diethylzinc in anhydrous hexane.

Procedure:

  • System Assembly: Assemble the flow reactor system as depicted in the workflow diagram below. Carefully pack the reactor column with the prepared Si-Val catalyst (approx. 2.0 g).

  • Priming: Prime the pumps and flush the entire system with anhydrous hexane for 15 minutes to remove air and moisture.

  • Reaction Initiation: Set the column temperature to 25 °C. Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into the T-mixer. The combined stream flows through the packed-bed reactor.

  • Steady State: Allow the system to reach a steady state by running for at least three reactor volumes before collecting the product.

  • Sample Collection & Analysis: Collect the product stream in a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl). Extract the organic layer, dry it with MgSO₄, and analyze the conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • Parameter Optimization: Systematically vary the flow rate (to change residence time), temperature, and substrate concentration to optimize for yield and enantioselectivity.

Visualization of Workflows and Mechanisms

Overall Experimental Workflow

The logical flow from catalyst preparation to final product analysis is outlined below.

G cluster_prep Catalyst Preparation cluster_flow Continuous Flow Reaction cluster_analysis Analysis Silica Silica Gel SiCl Si-Cl Silica->SiCl Silanization SiVal Immobilized Catalyst (Si-Val) SiCl->SiVal this compound Coupling PBR Packed-Bed Reactor (Si-Val Catalyst) SiVal->PBR Pack Column PumpA Pump A (Benzaldehyde Sol.) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Et2Zn Sol.) PumpB->Mixer Mixer->PBR BPR Back-Pressure Regulator PBR->BPR Collection Product Collection & Quench BPR->Collection Analysis Chiral HPLC/GC (Yield & ee) Collection->Analysis

Caption: Workflow for continuous asymmetric synthesis.

Catalytic Cycle

The proposed catalytic cycle illustrates the role of the immobilized catalyst in the enantioselective alkylation.

G A Immobilized Catalyst (Si-Val) B Chiral Zinc Alkoxide Complex A->B + Et₂Zn - EtH C Ternary Complex B->C + PhCHO D Product Complex C->D Ethyl Transfer (+ Et₂Zn) D->B - Chiral Alcohol - Et-Zn-O-R

Caption: Proposed catalytic cycle for the reaction.

Expected Results and Data Presentation

The performance of the continuous flow system is evaluated based on conversion, enantiomeric excess (ee), and productivity. The following table presents hypothetical yet realistic data based on literature precedents for similar systems.[6][9]

EntryTemperature (°C)Residence Time (min)Conversion (%)ee (%) [(S)-isomer]Productivity (mmol/h)
103085960.17
2253098920.20
3251591930.36
44015>99880.40

Productivity (Space-Time Yield) is calculated as: (Flow Rate [L/h] × Concentration [mol/L] × Conversion) / Reactor Volume [L]. Assumes a 2 mL reactor volume and 0.5 M substrate concentration after mixing.

These results would indicate that lower temperatures favor higher enantioselectivity, albeit with slightly lower conversion for a given residence time. Shorter residence times increase productivity but may require higher temperatures to achieve full conversion, often at the cost of some enantioselectivity.

Conclusion and Future Outlook

This application note provides a comprehensive and scientifically grounded protocol for the continuous asymmetric synthesis of chiral alcohols using an immobilized this compound catalyst. By explaining the rationale behind the choice of reaction, catalyst immobilization, and reactor design, we offer a self-validating framework for researchers to implement this powerful technology. The transition from batch to continuous flow offers clear advantages in terms of efficiency, safety, catalyst reusability, and scalability.[2][3] The detailed protocols and expected outcomes serve as a practical guide for optimizing this and similar asymmetric transformations. Future work will focus on expanding the substrate scope to include aliphatic and other functionalized aldehydes and exploring the long-term stability and reusability of the catalyst over hundreds of hours of continuous operation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cbz-L-valinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Carbobenzyloxy-L-valinol (Cbz-L-valinol). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and enhance yield and purity. We will explore the critical parameters of the two main stages: the N-protection of L-valine and the subsequent reduction to the target amino alcohol.

Section 1: General Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic choices in the this compound synthesis pathway.

Q1: Why is the Carbobenzyloxy (Cbz) group the preferred protecting group for this synthesis?

A1: The Carbobenzyloxy (Cbz or Z) group is a cornerstone of peptide chemistry and amino acid manipulation for several key reasons.[1][2] It is easily introduced using benzyl chloroformate (Cbz-Cl) under relatively mild alkaline conditions (a Schotten-Baumann reaction).[3] Most importantly, it is robust and stable under a wide range of reaction conditions, preventing unwanted side reactions at the amino group.[1] Crucially for the synthesis of this compound, the Cbz group is stable to hydride-based reducing agents like Sodium Borohydride (NaBH₄) but can be cleanly removed later by catalytic hydrogenation (e.g., H₂/Pd-C), a method that is orthogonal to many other protecting groups.[3][4] This combination of easy introduction, stability, and selective removal makes it ideal for this multi-step synthesis.[1][5]

Q2: What are the most critical stages impacting the overall yield of this compound?

A2: The overall yield is a product of the efficiency of two primary stages:

  • N-Protection of L-valine: The formation of Cbz-L-valine. Yield here is highly dependent on precise pH control, temperature management, and effective extraction.[6][7] Failure to maintain optimal conditions can lead to side reactions or incomplete conversion.

  • Reduction of the Carboxylic Acid: The conversion of Cbz-L-valine (or its ester derivative) to this compound. The choice of reducing agent, solvent, and temperature are paramount. This step can be prone to incomplete reactions or the formation of byproducts if not carefully controlled.[8][9]

The following workflow diagram illustrates the primary synthetic pathway.

Caption: Overall workflow for this compound synthesis.

Section 2: Troubleshooting Guide: N-Protection of L-Valine

This section focuses on resolving common issues encountered during the formation of Cbz-L-valine.

Q: My yield of Cbz-L-valine is consistently low after the protection step. What are the likely causes and solutions?

A: Low yields in this step almost always trace back to suboptimal reaction conditions. Here are the key parameters to investigate:

  • pH Control is Critical: The reaction requires a basic medium to deprotonate the amino group of L-valine, making it nucleophilic. However, the key reagent, benzyl chloroformate, is rapidly hydrolyzed under strongly basic conditions.

    • Problem: If the pH is too high, Cbz-Cl is destroyed before it can react with the amino acid. If the pH is too low, the amino group is protonated and non-nucleophilic.

    • Solution: Maintain the reaction pH strictly between 9 and 10.[7] This is often achieved by the slow, simultaneous addition of Cbz-Cl and a base like sodium hydroxide to the aqueous solution of L-valine.[7] Use a calibrated pH meter for real-time monitoring.

  • Temperature Management: The reaction is exothermic.

    • Problem: High temperatures accelerate the hydrolysis of Cbz-Cl and can promote side reactions. Traditional protocols often call for temperatures between 0-5 °C.[3][7]

    • Solution: While 0-5 °C is effective, some optimized processes show high yields can be achieved by maintaining the temperature between 15-25 °C with efficient cooling (e.g., a brine-ice bath) to manage the exotherm during reagent addition.[7] The key is consistency and preventing temperature spikes.

  • Inefficient Extraction: Cbz-L-valine is typically extracted from the acidified aqueous layer.

    • Problem: Incomplete acidification or insufficient extraction can leave a significant amount of product in the aqueous phase.

    • Solution: After the reaction, wash the basic solution with a non-polar solvent like ether or dichloromethane to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.[6] Then, carefully acidify the aqueous layer to a pH of 2 with a strong acid (e.g., HCl) to fully protonate the carboxylic acid, ensuring its solubility in the organic extraction solvent.[9] Extract multiple times (e.g., 3x) with a suitable solvent like Ethyl Acetate (EtOAc) and pool the organic layers.[9]

Section 3: Troubleshooting Guide: Reduction to this compound

This section provides solutions for challenges in the reduction of the Cbz-protected amino acid to the corresponding amino alcohol. For improved reactivity and solubility, it is often advantageous to first convert Cbz-L-valine to its methyl or ethyl ester before reduction.[9]

Q: My reduction reaction is incomplete, or the yield of this compound is very low. What should I check?

A: This is a common issue often related to the choice and handling of the reducing agent.

  • Choice of Reducing Agent: The reactivity of the starting material (carboxylic acid vs. ester) dictates the best choice of reducing agent.

    • Problem: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a carboxylic acid directly but is effective for esters. Lithium aluminum hydride (LiAlH₄) is powerful enough for carboxylic acids but is less selective and requires strictly anhydrous conditions and careful quenching.

    • Solution: The most reliable and commonly cited method is the reduction of a Cbz-L-valine ester (e.g., ethyl or methyl ester) with NaBH₄.[9] The reaction is often performed in a solvent like THF, with the slow addition of a proton source like methanol to increase the reactivity of the borohydride.[9]

  • Stoichiometry and Reaction Conditions: Insufficient reducing agent or non-optimal temperatures can halt the reaction.

    • Problem: Using only one equivalent of hydride is insufficient. The reaction may be sluggish at room temperature.

    • Solution: Use a significant excess of the reducing agent (e.g., 2-4 equivalents of NaBH₄). Maintain low temperatures (e.g., 0 °C) during the addition of reagents to control the reaction rate and then allow it to warm to room temperature to ensure completion.[10]

The following table compares common reducing agents for this transformation.

Reducing Agent SystemStarting MaterialTypical SolventKey AdvantagesKey Disadvantages
LiAlH₄ Cbz-L-valineAnhydrous THF, EtherHigh reactivity, reduces acid directlyHighly pyrophoric, requires strict anhydrous conditions, difficult work-up
NaBH₄ Cbz-L-valine Ester THF / MethanolSafer, easier to handle, good yieldsDoes not efficiently reduce the free carboxylic acid
NaBH₄ + Lewis Acid (e.g., I₂, BF₃·OEt₂) Cbz-L-valineAnhydrous THFCan reduce the acid directly, milder than LiAlH₄Requires careful control of stoichiometry and anhydrous conditions

Q: My purification of this compound by column chromatography is difficult, with significant product loss and tailing on the silica gel.

A: Amino alcohols are polar and can interact strongly with acidic silica gel, leading to poor separation.

  • Problem: The basic nitrogen atom in your product binds to the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Recommended Eluent: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity with ethyl acetate or methanol. Add 0.5-1% triethylamine (NEt₃) or ammonia (as a solution in methanol) to the eluent mixture.[8] This will compete for the acidic sites on the silica, allowing your product to elute cleanly.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[8]

The following decision tree can help diagnose low-yield issues in the reduction step.

G start Low Yield of This compound check_sm Is Starting Material an Ester or Acid? start->check_sm is_acid Acid check_sm->is_acid Acid is_ester Ester check_sm->is_ester Ester esterify Action: Convert to Ester First is_acid->esterify use_stronger Action: Use LiAlH₄ or NaBH₄/Lewis Acid is_acid->use_stronger use_nabh4 Is NaBH₄ being used? is_ester->use_nabh4 check_reagent Check Reducing Agent reagent_ok Reagent OK (Sufficient Equivalents?) check_reagent->reagent_ok check_conditions Review Conditions (Temp, Time, Solvent) reagent_ok->check_conditions Yes increase_eq Action: Increase Equivalents (2-4x) reagent_ok->increase_eq No optimize_workup Optimize Work-up & Purification check_conditions->optimize_workup OK control_temp Action: Control Temp (0°C) & Allow to Warm check_conditions->control_temp Not Optimized add_base Action: Add NEt₃ to Column Eluent optimize_workup->add_base use_nabh4->check_reagent Yes use_nabh4->optimize_workup No, using LiAlH₄ etc.

Caption: Troubleshooting workflow for low-yield reduction.

Section 4: Optimized Experimental Protocols

The following are generalized protocols based on common literature procedures, which should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Cbz-L-valine[7][9]

  • Suspend L-valine (1.0 eq) in water. Cool the mixture in an ice bath.

  • Add a solution of sodium carbonate (1.2 eq) or sodium hydroxide (2.0 eq) and stir until the L-valine dissolves.

  • Using a calibrated pH meter, begin the slow, dropwise, and simultaneous addition of benzyl chloroformate (1.1 eq) and a 2M NaOH solution.

  • Carefully maintain the internal temperature below 25 °C and the pH between 9-10 throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2x volume) to remove excess benzyl alcohol. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 6M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Cbz-L-valine.

Protocol 2: Synthesis of this compound (via Ethyl Ester)[9]

  • Esterification: Dissolve Cbz-L-valine (1.0 eq) in ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC indicates completion. Neutralize the acid, remove the solvent under reduced pressure, and extract the Cbz-L-valine ethyl ester into ethyl acetate. Wash with water and brine, dry, and concentrate.

  • Reduction: Dissolve the crude Cbz-L-valine ethyl ester in anhydrous THF and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Slowly add methanol (4.0 eq) dropwise over 1 hour.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Cool the reaction back to 0 °C and carefully quench by the slow addition of water, followed by acidification to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate to yield crude this compound, which can be purified by column chromatography as described above.

References

Technical Support Center: Purification of Crude Cbz-L-valinol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Cbz-L-valinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity of this compound is critical. This document provides practical, field-tested advice to help you overcome common challenges in its purification.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of this compound, providing potential causes and actionable solutions.

Q1: My this compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid phase, is a common problem in recrystallization, particularly with compounds that have relatively low melting points or when the solution is highly supersaturated.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Gently heat the mixture to dissolve the oil back into the solvent.

  • Increase Solvent Volume: Add a small amount of hot solvent to decrease the supersaturation level.

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. Insulating the flask can help facilitate gradual crystal growth.

If Oiling Persists, Consider These Nucleation Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1]

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[1]

Q2: No crystals are forming, even after extended cooling in an ice bath. What's wrong?

A2: The lack of crystal formation usually points to one of two issues: the solution is not sufficiently supersaturated, or there are no nucleation sites for crystallization to begin.

Possible Causes and Solutions:

  • Excess Solvent: This is the most frequent reason for crystallization failure.

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration of this compound and then attempt to cool the solution again.[1]

  • Lack of Nucleation Sites: A supersaturated solution can be stable if there's nothing to initiate crystal growth.

    • Solution: Employ the nucleation techniques described above (scratching or seeding).[1]

  • Inappropriate Solvent Choice: The solubility profile of this compound in the chosen solvent may not be ideal for recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: You may need to screen for a more suitable solvent or a mixture of solvents.[1]

Q3: The yield of my recrystallized this compound is disappointingly low. How can I improve it?

A3: Low recovery is a common issue that can often be rectified by refining your experimental technique.

Key Areas for Improvement:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.[1]

  • Ensure Thorough Cooling: Cool the solution in an ice bath to maximize the precipitation of the product, assuming the impurities remain dissolved.[1]

  • Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove residual impurities without significantly re-dissolving your purified product.[1]

  • Minimize Transfers: Each time the solid is transferred between flasks, some loss is inevitable. Streamline your procedure to reduce the number of transfers.

Q4: My final product is still impure after recrystallization. What are the likely contaminants and how can I remove them?

A4: Persistent impurities can arise from the starting materials, side-products from the synthesis, or issues during the workup.

Common Impurities and Purification Strategies:

ImpurityLikely SourceRecommended Purification Method
Unreacted L-valine Incomplete reaction during the Cbz protection step.Recrystallization is often effective as L-valine has very different solubility characteristics compared to this compound.[2]
Benzyl Chloroformate Hydrolysis Products Side reactions during the synthesis.A wash with a mild aqueous base during the initial workup can help remove acidic impurities.
Di-Cbz-L-valine Over-reaction or side reactions.Column chromatography may be necessary if recrystallization is ineffective.
Residual Solvents Incomplete drying.Dry the final product under high vacuum.[2]

Analytical Techniques for Purity Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the this compound and detect minor impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. For Cbz-protected amino acids, common solvent systems include mixtures of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is less soluble).

Commonly Employed Solvent Systems:

  • Ethyl Acetate/Hexanes: A versatile system where the crude product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling can yield high-purity crystals.

  • Toluene: Can be an effective solvent for recrystallization.

  • Acetone/Water: Similar to the ethyl acetate/hexanes system, this can also be effective.[3]

It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude material.

Q2: What are the key physical properties of this compound to consider during recrystallization?

A2: Understanding the physical properties of this compound is crucial for a successful recrystallization.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₃H₁₉NO₃[4]
Molecular Weight 237.29 g/mol [4]
Appearance White to off-white crystalline powder[5]The color of your crude material can indicate the level of impurities. A significant deviation from white may suggest the need for a preliminary purification step like a charcoal treatment.
Solubility Soluble in organic solvents like dichloromethane and tetrahydrofuran; limited solubility in water.[6]This guides the choice of recrystallization solvents.
Q3: How can I visually represent the recrystallization workflow?

A3: A flowchart can be a helpful tool to visualize the steps involved in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Insoluble Impurities Present? C->D E Hot Filtration D->E Yes G Slow Cooling D->G No F Clear Hot Filtrate E->F F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure this compound K->L

Caption: A generalized workflow for the recrystallization of this compound.

Q4: What safety precautions should be taken when working with this compound and the associated solvents?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Handling: While this compound has relatively low toxicity, prolonged exposure may cause irritation to the skin, eyes, or respiratory tract.[5] Handle with care.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames and ensure proper disposal of solvent waste.

Experimental Protocol: General Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate)

  • Anti-solvent (e.g., hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: If using a two-solvent system, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until a slight cloudiness persists. Reheat gently until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Optimizing Temperature Control in Cbz-L-valinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cbz-L-valinol synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature control during this critical synthesis. Precise temperature management is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the role of temperature in the synthesis of this compound.

Q1: What are the most temperature-sensitive steps in the synthesis of this compound?

A: The synthesis of this compound from L-valine typically involves two critical, temperature-sensitive stages:

  • N-Protection (Schotten-Baumann Reaction): The reaction of L-valine with benzyl chloroformate (Cbz-Cl) to form N-Cbz-L-valine is highly exothermic. Inadequate temperature control can lead to the degradation of Cbz-Cl, formation of unwanted benzyl alcohol, and reduced yield.[1]

  • Reduction of the Carboxylic Acid: The reduction of the N-Cbz-L-valine (or its corresponding ester) to this compound is the second critical step. Whether using sodium borohydride (NaBH₄) on an ester intermediate or stronger reagents like lithium aluminum hydride (LiAlH₄) on the acid, these reactions are often vigorous and exothermic.[2][3] Poor temperature control here can result in incomplete reactions, over-reduction, or the formation of side products, significantly complicating purification.

Q2: What is the optimal temperature for the Cbz-protection of L-valine?

A: The optimal temperature for this step represents a balance between reaction kinetics and reagent stability.

  • Traditional Approach: Many standard protocols recommend maintaining a temperature of 0-5°C using an ice bath during the addition of Cbz-Cl.[1] This low temperature effectively dissipates the heat generated, minimizing side reactions and preserving the integrity of the benzyl chloroformate.

  • Industrial Optimization: Some process optimization studies have shown that the reaction can be successfully performed at a higher temperature range of 15-25°C .[4] While this reduces energy costs associated with cooling, it requires very slow, controlled addition of reagents and highly efficient heat transfer, which may be challenging in a standard laboratory setup. For lab-scale synthesis, adhering to the 0-5°C range is a more reliable strategy to ensure high purity.

Q3: How does elevated temperature affect the stability of the Cbz protecting group and the final this compound product?

A: The benzyloxycarbonyl (Cbz) group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, its stability decreases at elevated temperatures, especially in the presence of strong acids or bases which can catalyze its hydrolysis.[5] The final product, this compound, is also susceptible to thermal degradation at significantly elevated temperatures (>100 °C), which can lead to decomposition or racemization.[6] Therefore, it is recommended to perform all reaction steps at the lowest effective temperature and to avoid prolonged exposure to high heat during workup and purification, such as during solvent evaporation under reduced pressure.[6]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis where temperature is a likely root cause.

Problem/Symptom Potential Temperature-Related Cause Recommended Solution & Scientific Rationale
Low yield of N-Cbz-L-valine (Protection Step)Runaway Temperature During Cbz-Cl Addition: The reaction is exothermic. If the temperature rises above ~10°C, Cbz-Cl can hydrolyze to benzyl alcohol and CO₂, or react with the hydroxide base, reducing the amount available to protect the L-valine.Action: Add Cbz-Cl dropwise over an extended period while vigorously stirring and maintaining the reaction temperature between 0-5°C with an ice-salt bath.[1] Rationale: Slow addition and efficient cooling ensure that the rate of heat generation does not exceed the rate of heat removal, preventing localized hot spots and reagent degradation.
Reaction stalls or is incomplete (Reduction Step)Temperature is Too Low: While initial cooling is critical to control the exotherm, maintaining an extremely low temperature (e.g., < 0°C) throughout the entire reaction period may slow the reduction kinetics to a crawl, leading to an incomplete conversion.Action: Add the reducing agent (e.g., NaBH₄) portion-wise at 0°C. After the initial exothermic phase subsides, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[2][7] Rationale: This strategy controls the initial dangerous exotherm while allowing the reaction to proceed to completion at a reasonable rate at a slightly higher, controlled temperature.
Multiple unexpected spots on TLC after reduction Poor Temperature Control During Reduction: An initial temperature spike upon adding the reducing agent can lead to a cascade of side reactions. This may include the formation of borate-valinol complexes that are difficult to break or other partially reduced species.[2]Action: Ensure the reaction flask is adequately cooled before the first addition of the reducing agent. Add the reagent in small portions, monitoring the internal temperature to ensure it does not rise significantly. Rationale: Preventing the initial temperature surge is key to maintaining a clean reaction profile. Controlled addition ensures the reaction proceeds selectively towards the desired product.
Difficulty with product crystallization Rapid Cooling During Workup: Cooling the crystallization solvent too quickly can lead to the formation of an oil or very fine, impure crystals instead of a well-defined crystalline solid.Action: After dissolving the crude product in a suitable solvent at an elevated temperature, allow it to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[8] Seeding with a small crystal can also promote proper crystallization. Rationale: Slow cooling allows the crystal lattice to form in an orderly manner, which typically results in higher purity and better crystal morphology.
Section 3: Visual Guides & Workflows

Visual aids can clarify complex processes. The following diagrams illustrate the synthesis workflow and a decision-making process for troubleshooting.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Dissolve L-Valine in aq. Base B Cool to 0-5°C A->B Prepare C Slowly Add Cbz-Cl B->C Critical Temp. Control D Stir & Warm to RT C->D React E Dissolve N-Cbz-L-Valine Ester in THF/MeOH D->E Isolate & Esterify F Cool to 0°C E->F Prepare G Portion-wise Add NaBH₄ F->G Critical Temp. Control H Stir & Warm to RT G->H React I Quench Reaction H->I Proceed to Workup J Aqueous Extraction I->J Isolate K Crystallization J->K Purify G start Low Yield of this compound check_step Which step showed low yield? start->check_step step1 N-Protection Step check_step->step1 Protection step2 Reduction Step check_step->step2 Reduction q1 Was temp. maintained at 0-5°C during Cbz-Cl addition? step1->q1 q2 Was reducing agent added portion-wise at 0°C? step2->q2 sol1_yes Check reagent purity and stoichiometry. q1->sol1_yes Yes sol1_no Re-run with strict cooling and slow Cbz-Cl addition. q1->sol1_no No sol2_yes Check for incomplete reaction. Allow longer stir time at RT. q2->sol2_yes Yes sol2_no Re-run with strict cooling and portion-wise addition. q2->sol2_no No

References

Technical Support Center: Navigating Catalyst Poisoning in Cbz-L-valinol Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: catalyst poisoning during the deprotection of Cbz-L-valinol and related substrates. This guide is designed for researchers, scientists, and drug development professionals who rely on the robust and clean removal of the carboxybenzyl (Cbz or Z) protecting group. Here, we move beyond simple protocols to explore the underlying causes of reaction failures, providing you with the expert insights and actionable troubleshooting strategies needed to ensure the success of your experiments.

The hydrogenolysis of a Cbz group, typically employing a palladium on carbon (Pd/C) catalyst, is a cornerstone transformation in peptide synthesis and the preparation of complex molecules.[1][2][3] However, the palladium catalyst is exquisitely sensitive to various chemical species that can dramatically reduce or completely halt its activity.[4][5][6] This phenomenon, known as catalyst poisoning, is a frequent source of frustration, leading to incomplete reactions, low yields, and time-consuming purification challenges.

This guide is structured to provide direct answers to the problems you are encountering at the bench. We will delve into the mechanisms of catalyst deactivation and provide validated protocols to diagnose and overcome these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My Cbz deprotection via catalytic hydrogenation is sluggish or has stalled completely.

Question: I've set up my this compound deprotection with Pd/C and a hydrogen source, but the reaction is incredibly slow or has stopped entirely, as confirmed by TLC or LC-MS. What's going wrong and how can I fix it?

Answer: A stalled or sluggish catalytic hydrogenation is the most common symptom of catalyst poisoning. The palladium catalyst's active sites are likely being blocked or chemically altered by impurities.[7][8] Let's systematically diagnose the potential causes.

Potential Causes & Step-by-Step Solutions:

  • Sulfur Compound Contamination: This is the most notorious and frequent cause of palladium catalyst poisoning.[4][9][10] Sulfur compounds, such as thiols, thioethers, or residual sulfur-containing reagents from upstream steps, bind strongly and irreversibly to the palladium surface, rendering it inactive.[8][10][11]

    • Diagnostic Check: Review the full synthetic route of your this compound. Were any sulfur-containing reagents used (e.g., in protecting group manipulations, chiral resolutions)? Common industrial sources of sulfur can also include natural gas and petroleum feedstocks used to produce reagents.[12][13]

    • Solution Protocol: Substrate Purification:

      • Dissolve the this compound starting material in a suitable organic solvent.

      • Pass the solution through a small plug of activated charcoal or a scavenger resin specifically designed to bind sulfur impurities.

      • Rinse the plug with fresh solvent.

      • Combine the filtrates and concentrate under reduced pressure.

      • Thoroughly dry the purified substrate before re-attempting the hydrogenation.

    • Expert Insight: Even trace amounts of sulfur at the ppm level can be sufficient to poison a significant portion of the catalyst.[10] If sulfur is inherent to your molecule and cannot be removed, catalytic hydrogenation is not a viable method. You must switch to an alternative deprotection strategy (see FAQ section).[4][6]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers and can degrade over time.[5][6][14][15]

    • Diagnostic Check: When was the catalyst purchased? Has it been stored properly under an inert atmosphere? Has this specific bottle of catalyst worked for other hydrogenations recently?

    • Solution:

      • Always use a fresh batch of high-quality catalyst from a reputable supplier for challenging deprotections.[5][6]

      • Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). In some cases, adding fresh catalyst portion-wise can restart a stalled reaction.[6]

      • For particularly difficult substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.[5]

  • Product Inhibition: The newly formed amine product (L-valinol) can coordinate to the palladium catalyst, effectively inhibiting its activity.[1][4] This is particularly relevant for amino acids and amino alcohols.

    • Diagnostic Check: Does the reaction start well and then slow down significantly as the product is formed?

    • Solution: Add a small amount of a weak acid, such as acetic acid (typically 1-5% v/v), to the reaction solvent.[1][4] The acid will protonate the product amine to form an ammonium salt, which has a much lower affinity for the palladium surface, thus freeing up the active sites.[1]

  • Other Chemical Poisons: A variety of other functional groups and inorganic ions can act as catalyst poisons.[7][10]

    • Common Culprits: Halides (from upstream reagents like HCl or SOCl₂), nitriles, nitro compounds, and some nitrogen-containing heterocycles can poison the catalyst.[7][10] Carbon monoxide, a potential contaminant in hydrogen gas, is also a potent poison.[7][16]

    • Solution: Ensure high-purity solvents and reagents are used. If halide contamination is suspected, pre-treating the substrate with a non-nucleophilic base and filtering may help. Ensure the hydrogen source is of high purity.

Below is a troubleshooting workflow to guide your decision-making process when encountering an incomplete Cbz deprotection reaction.

G start Incomplete/Slow Cbz Deprotection cause1 Potential Cause: Catalyst Poisoning start->cause1 cause2 Potential Cause: Poor Catalyst Activity start->cause2 cause3 Potential Cause: Product Inhibition start->cause3 cause4 Potential Cause: Insufficient Hydrogen start->cause4 solution1a Solution: Purify Substrate (Remove S, Halides) cause1->solution1a solution1b Solution: Consider Alternative Deprotection Method cause1->solution1b solution2 Solution: Use Fresh/Higher Loading of Catalyst cause2->solution2 solution3 Solution: Add Weak Acid (e.g., Acetic Acid) cause3->solution3 solution4 Solution: Increase H₂ Pressure cause4->solution4

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in Cbz deprotection reactions?

A1: The most common and potent poisons for palladium catalysts are sulfur compounds (e.g., thiols, thioethers, H₂S).[4][8][17] Other significant poisons include carbon monoxide, halides (Cl⁻, Br⁻, I⁻), cyanides, and various organic molecules with strong coordinating abilities like nitriles, nitro compounds, and certain nitrogen-containing heterocycles (e.g., pyridine).[7][10]

Q2: How can I proactively prevent catalyst poisoning?

A2: Prevention is always the best strategy.

  • Use High-Purity Materials: Start with the highest purity substrate, reagents, and solvents available to minimize contaminant introduction.

  • Review Upstream Chemistry: Carefully examine all previous synthetic steps for potential sources of poisons. If sulfur or other problematic reagents were used, ensure rigorous purification of the intermediate before proceeding.

  • Inert Atmosphere: While the reaction runs under hydrogen, handling the catalyst should be done under an inert atmosphere (like nitrogen or argon) to prevent prolonged exposure to air, which can lead to oxidation and deactivation.[5]

  • Dedicated Glassware: Use glassware that is scrupulously clean and, if possible, dedicated to hydrogenation reactions to avoid cross-contamination.

Q3: Can a poisoned catalyst be regenerated for laboratory use?

A3: While catalyst regeneration is common in industrial settings, it is often impractical and not cost-effective on a typical laboratory scale.[18][19] Regeneration methods can involve high-temperature treatments or washing with specific chemical agents, which may not be straightforward to implement in a standard research lab.[18][20][21] For lab-scale synthesis, discarding the poisoned catalyst and starting with a fresh batch is the most reliable and efficient approach.

Q4: When should I give up on catalytic hydrogenation and choose an alternative deprotection method?

A4: If your substrate contains an irreducible sulfur atom (e.g., a methionine or cysteine residue) or if you have repeatedly failed to deprotect even after rigorous purification, it is time to switch methods. Palladium-catalyzed hydrogenation is not a universal solution.

Q5: What are the best alternative methods for Cbz deprotection when catalyst poisoning is unavoidable?

A5: Several robust, non-catalytic methods exist for Cbz cleavage. The choice depends on the overall functionality of your molecule.

Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations
Acidolysis HBr in Acetic AcidFast, effective, and not susceptible to poisoning.[5]Harsh conditions can cleave other acid-labile groups (e.g., Boc, t-butyl esters).
Nucleophilic Cleavage 2-Mercaptoethanol, Base (e.g., K₃PO₄), DMACMild and highly effective for sulfur-containing substrates.[4][6][22]Requires heating; reagents have a strong odor.
Transfer Hydrogenolysis HCOOH, NH₄⁺HCOO⁻, or Cyclohexadiene with Pd/CAvoids the need for high-pressure H₂ gas.Still uses a Pd catalyst and is thus susceptible to poisoning.
Lewis Acid-Mediated AlCl₃ in HFIP or TMSICan be effective when other methods fail.[22]TMS-iodide can generate genotoxic byproducts; harshness varies.[6]
Protocol: Acid-Catalyzed Deprotection with HBr in Acetic Acid

This protocol is a reliable alternative when catalytic methods fail due to poisoning.

  • Dissolution: Dissolve the this compound (1.0 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask at room temperature.

  • Reagent Addition: Slowly add a solution of 33% (w/w) hydrogen bromide (HBr) in acetic acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few minutes to a couple of hours.

  • Work-up: Upon completion, the product often precipitates as the HBr salt. It can be isolated by adding an anhydrous solvent like ether to complete the precipitation, followed by filtration. Alternatively, the acetic acid can be removed under reduced pressure, and the residue can be purified.

By understanding the principles of catalyst poisoning and employing these systematic troubleshooting strategies, you can overcome common hurdles in Cbz deprotection and advance your research with greater efficiency and success.

References

Technical Support Center: Cbz-L-valinol Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of N-Carbobenzyloxy-L-valinol (Cbz-L-valinol). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production. This compound is a critical chiral building block in the synthesis of several pharmaceuticals, and ensuring its robust, scalable, and cost-effective production is paramount.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from common synthetic hurdles to the specific, physics-based challenges of scale-up, and finally to product purity and safety.

Section 1: Core Synthesis and Reaction Optimization (FAQs)

This section addresses fundamental questions related to the chemical transformation steps involved in producing this compound.

Q1: We are experiencing low and inconsistent yields during the N-protection of L-valine with benzyl chloroformate (Cbz-Cl). What are the critical process parameters to control?

This is a common issue often rooted in the delicate balance of pH and temperature during the Schotten-Baumann reaction. The primary cause of low yield is often the hydrolysis of the benzyl chloroformate reagent before it can react with the amino acid.

Causality and In-Depth Explanation:

The reaction requires an alkaline medium to deprotonate the amino group of L-valine, making it nucleophilic. However, the electrophile, Cbz-Cl, is highly susceptible to hydrolysis under these same alkaline conditions. If the pH is too high or the reaction temperature is not adequately controlled, the rate of Cbz-Cl hydrolysis can outcompete the rate of N-acylation, leading to significant loss of this expensive reagent. Conversely, if the pH is too low, the amino group remains protonated and non-nucleophilic, halting the reaction.[1][2]

Key Control Parameters:

  • pH Control: The pH must be maintained within a narrow window, typically between 8.5 and 10.[2] A pH that is too high can also risk racemization of the chiral center. Using a buffered system, such as a sodium carbonate and sodium bicarbonate mixture, can provide more stable pH control than simply adding a strong base like NaOH, which can create localized areas of high pH.[2][3]

  • Temperature Management: The reaction is exothermic. It is crucial to maintain a low temperature, typically between 0-5°C, especially during the addition of Cbz-Cl.[1][3] This slows the rate of Cbz-Cl hydrolysis, giving the desired N-protection reaction a kinetic advantage.

  • Reagent Addition: Add the Cbz-Cl solution dropwise or via a syringe pump below the surface of the reaction mixture. This ensures rapid mixing and avoids high local concentrations of the reagent, minimizing side reactions.

Experimental Protocol: Optimized N-Protection of L-Valine
  • Setup: Equip a jacketed reactor with an overhead stirrer, a pH probe, and a temperature probe.

  • Charge: Dissolve L-valine (1.0 eq) in an aqueous solution of sodium carbonate (e.g., 2 M) in the reactor.

  • Cooling: Cool the reactor contents to 0-5°C.

  • pH Adjustment: Adjust the pH to ~9.5 using a sodium bicarbonate solution.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05-1.1 eq), either neat or as a solution in a suitable solvent like dioxane, over 1-2 hours.[3] Ensure the temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C, maintaining the pH between 9.0 and 10.0 for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up: Proceed with the extraction work-up as described in the scale-up section.

Q2: During the reduction of Cbz-L-valine ethyl ester to this compound using sodium borohydride (NaBH₄), our work-up is complicated and product recovery is poor. What's causing this and how can we improve it?

The reduction of an ester to an alcohol using borohydride reagents can lead to the formation of stable borate-ester complexes. This is a well-documented issue that significantly complicates the work-up, especially at a larger scale, by making the product difficult to extract from the aqueous phase.[4]

Causality and In-Depth Explanation:

After the reduction, the newly formed hydroxyl group of this compound can coordinate with boron species to form a stable complex. This complex is often highly water-soluble, preventing the desired product from being efficiently extracted into an organic solvent. Breaking this complex is essential for high recovery. While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and avoids this specific issue, its high cost, extreme reactivity with water, and significant safety concerns make it unsuitable for large-scale production.[4] NaBH₄ is the preferred reagent for scale-up due to its lower cost and greater safety profile.

Troubleshooting and Optimization Strategy:

The key is to hydrolyze the borate complex after the reaction is complete. This is typically achieved by adjusting the pH and sometimes by heating.

Protocol: Reduction and Work-up for this compound
  • Reaction:

    • Dissolve Cbz-L-valine ethyl ester (1.0 eq) in a suitable solvent like THF or a mixture of THF and methanol in a reactor.[4]

    • Cool the solution to 0-10°C.

    • Add NaBH₄ (typically 1.5-2.5 eq) portion-wise, controlling the temperature and any gas evolution.

    • Slowly add methanol over a period of one hour.[4] This facilitates the reduction.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

  • Optimized Work-up:

    • Cool the reaction mixture again to 0-10°C.

    • Carefully quench the excess NaBH₄ by slowly adding water.

    • Crucial Step: Acidify the mixture to a pH of ~2 with aqueous HCl (e.g., 2M).[4] This protonates the alcohol and helps break the boron complex. Stir for 30-60 minutes.

    • Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions (e.g., 3x) to maximize recovery.

    • Combine the organic layers and wash with water, followed by a brine solution to help break any emulsions and remove residual water.[4]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 2: Scale-Up Specific Problems (Troubleshooting Guide)

Transitioning a successful lab-scale synthesis to a pilot plant introduces new variables related to physics and engineering, which can dramatically affect reaction outcomes.[5]

Q3: Our reaction yield dropped significantly and we observed new impurities after moving from a 1L flask to a 50L reactor. We suspect thermal control issues. How do we diagnose and solve this?

This is a classic scale-up challenge rooted in the change of the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes it much harder to remove heat from exothermic reactions or to heat the vessel uniformly.[5][6]

Diagnosis and Mitigation Workflow

start Low Yield / High Impurities at Scale check_exotherm Is the reaction exothermic? (e.g., N-protection, reduction) start->check_exotherm check_mixing Is mixing adequate? (Check for dead zones, solids suspension) check_exotherm->check_mixing No / Unsure control_addition Slow reagent addition rate. Use dosing pump. check_exotherm->control_addition Yes improve_stirring Optimize stirrer design (e.g., PBT vs. anchor). Increase agitation speed. check_mixing->improve_stirring No final_review Re-run at pilot scale and analyze results. check_mixing->final_review Yes improve_cooling Increase coolant flow or lower coolant temperature. control_addition->improve_cooling improve_cooling->final_review improve_stirring->final_review cluster_0 Source Identification cluster_1 Mitigation Strategy start Impurity Detected (e.g., by HPLC) sm Starting Material Impurity? (e.g., D-valine, other amino acids) start->sm side_rxn Side Reaction Product? (e.g., over-reduction, benzyl alcohol) start->side_rxn degradation Degradation Product? (e.g., from harsh work-up) start->degradation sm_control Qualify raw material vendor. Set input specifications. sm->sm_control process_control Optimize reaction conditions. (Temp, pH, stoichiometry) side_rxn->process_control workup_control Use milder work-up conditions. Avoid high temperatures. degradation->workup_control

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of Cbz-L-valinol: A Comparative Approach to Ensuring Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. Cbz-L-valinol, a crucial intermediate in the synthesis of various therapeutic agents, is no exception. Its enantiomeric purity can significantly influence the pharmacological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the determination of its enantiomeric excess (%ee) are indispensable.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound. We will explore the performance of various chiral stationary phases (CSPs), delve into the rationale behind method development, and present supporting experimental data from analogous compounds to inform your analytical strategy. Furthermore, we will objectively compare chiral HPLC with alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, empowering you to make informed decisions for your specific research needs.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted and robust technique for the enantioseparation of non-volatile and thermally labile compounds like this compound.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in developing a successful chiral HPLC method. For N-protected amino alcohols such as this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and excellent enantioselectivity.

Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities.[2] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1]

  • CHIRALPAK® IC: This immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP is an excellent candidate for N-Cbz protected amino alcohols.[2][3] Immobilization allows for the use of a wider range of organic solvents, providing greater flexibility in method development.[4]

Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), offer a unique multi-modal separation mechanism. They possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, enabling separations through a combination of π-π interactions, hydrogen bonding, inclusion complexation, and ionic interactions.[5][6] This versatility makes them suitable for a broad range of chiral compounds, including N-protected amino acids and amino alcohols.[5]

The following table provides a comparative overview of these CSPs with expected performance for this compound analysis based on data from analogous compounds.

Chiral Stationary Phase (CSP)PrincipleTypical Mobile PhaseAdvantagesDisadvantages
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.[3][4]Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with additives (e.g., Trifluoroacetic acid for acidic compounds).Broad enantioselectivity, high loading capacity, and compatibility with a wide range of solvents due to immobilization.[2]May require method optimization to achieve baseline separation.
CHIROBIOTIC® T Teicoplanin (a macrocyclic glycopeptide) covalently bonded to silica gel.[5][6]Reversed-Phase: Water/Methanol or Acetonitrile with acidic or basic modifiers. Polar Organic Mode: Methanol, Ethanol, or Acetonitrile.Multi-modal separation capabilities, excellent for polar and ionizable compounds, often successful when other CSPs fail.[5][7]Can be more expensive than some polysaccharide-based CSPs.
Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates a typical workflow for the determination of the enantiomeric purity of this compound using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System with Chiral Column Filter->HPLC Detection UV Detector (e.g., 254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate %ee Integration->Calculation Report Final Report Calculation->Report

Workflow for this compound enantiomeric purity analysis by chiral HPLC.

Detailed Experimental Protocol (Hypothetical Method)

Based on the analysis of similar compounds, the following protocol provides a robust starting point for the chiral separation of this compound.

Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 254 nm (due to the Cbz protecting group) Injection Volume: 10 µL Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale:

  • The CHIRALPAK® IC column is chosen for its proven success with N-protected amino acids.[2]

  • A normal phase mobile phase is selected as it often provides better selectivity for polar compounds on polysaccharide-based CSPs.

  • Ethanol is used as the polar modifier to modulate retention and selectivity.

  • Trifluoroacetic acid (TFA) is added to suppress the ionization of any residual carboxylic acid impurities and improve peak shape.

  • UV detection at 254 nm is optimal for detecting the benzoyl chromophore of the Cbz protecting group.

Comparative Analysis: HPLC vs. Alternative Methods

While chiral HPLC is the predominant technique, other methods can be employed for determining the enantiomeric purity of this compound. A comprehensive understanding of their principles, advantages, and limitations is crucial for selecting the most appropriate method.

Chiral Gas Chromatography (GC)

Chiral GC separates enantiomers in the gas phase using a chiral stationary phase. For non-volatile compounds like this compound, derivatization is mandatory to increase volatility and thermal stability.[1] This typically involves converting the hydroxyl and amine functionalities into less polar, more volatile groups.[8]

Advantages:

  • High resolution and efficiency, often leading to shorter analysis times.[1]

  • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).[9]

Disadvantages:

  • Requires derivatization, which adds a step to the sample preparation and can be a source of error if not quantitative or if racemization occurs.[8]

  • Not suitable for thermally labile compounds.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a diastereomeric environment around the enantiomers. This results in different chemical shifts for corresponding protons or other nuclei, allowing for their quantification.[10][11]

Advantages:

  • Non-destructive technique.

  • Provides structural information in addition to enantiomeric purity.

  • Can be a relatively fast method for screening, often requiring simple sample preparation by mixing the analyte with the CSA.[12]

Disadvantages:

  • Lower sensitivity compared to chromatographic methods.

  • Requires higher sample concentrations.

  • Peak overlap can be an issue, and achieving baseline separation of signals for accurate integration can be challenging.

The following table summarizes the key features of each technique for the analysis of this compound enantiomeric purity.

FeatureChiral HPLCChiral GCChiral NMR
Principle Differential partitioning with a chiral stationary phase.Differential partitioning with a chiral stationary phase in the gas phase.Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.
Derivatization Not typically required.Mandatory for this compound.May be required (CDA) or not (CSA).
Sensitivity Good to excellent, detector-dependent.Excellent, especially with MS detection.Lower sensitivity.
Sample Throughput Moderate.High.High for screening.
Instrumentation Widely available in analytical labs.Common, but requires a dedicated chiral column.Requires access to an NMR spectrometer.
Key Advantage Broad applicability, direct analysis.High resolution and speed.Non-destructive, provides structural information.
Key Limitation Method development can be time-consuming.Derivatization step can be complex and introduce errors.Lower sensitivity and potential for peak overlap.

Conclusion: A Strategic Approach to Enantiomeric Purity Analysis

For the routine and accurate determination of the enantiomeric purity of this compound, chiral HPLC is the recommended technique due to its direct analysis capabilities, broad applicability, and high reliability. The use of an immobilized polysaccharide-based CSP, such as CHIRALPAK® IC , under normal phase conditions provides a promising starting point for method development.

While chiral GC and NMR offer alternative approaches with their own unique advantages, the requirement for derivatization in GC and the lower sensitivity of NMR often make them less practical for routine quality control in a drug development setting. However, for specific applications, such as rapid screening (NMR) or when very high resolution of volatile derivatives is needed (GC), these techniques can be valuable tools in the analytical chemist's arsenal.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and the available instrumentation. This guide provides the foundational knowledge and comparative data to empower researchers to develop and validate robust and reliable methods for ensuring the enantiomeric integrity of this compound.

References

A Senior Application Scientist's Guide to the Structural Verification of Cbz-L-valinol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the precise structural confirmation of chiral building blocks is not merely a procedural step but the foundation of efficacy and safety. Cbz-L-valinol (benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate) serves as a critical intermediate, particularly in the synthesis of antiviral drugs, where its stereochemical integrity is paramount. This guide provides an in-depth comparison and analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unambiguous characterization of this compound. We will delve into the causality behind experimental choices and present robust, self-validating protocols for researchers and drug development professionals.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for elucidating the detailed covalent structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for complete structural assignment.

1.1: The 'Why' of NMR: Causality in Experimental Choices

The choice of solvent and NMR experiments is critical. Deuterated chloroform (CDCl₃) is an excellent initial choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. A standard ¹H NMR provides the initial map of proton environments, while a ¹³C NMR confirms the carbon backbone. For unambiguous assignment, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to map ¹H-¹H and ¹H-¹³C correlations, respectively, though they are beyond the scope of this primary characterization guide.

1.2: ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum provides a precise count and description of the different types of protons in the molecule. The expected chemical shifts are influenced by neighboring functional groups. For instance, the aromatic protons of the benzyloxycarbonyl (Cbz) group are deshielded and appear far downfield, while the aliphatic protons of the valinol backbone appear upfield.

Note: The following data is a representative spectrum based on established chemical shift principles for the constituent functional groups.

Table 1: ¹H NMR Data for this compound (Predicted, 400 MHz, CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H-g (2 x CH₃)0.92Doublet6H6.8Diastereotopic methyl groups of the isopropyl moiety, split by the adjacent methine proton (H-f).
H-f (-CH(CH₃)₂)1.95Multiplet1H-Methine proton of the isopropyl group, split by six methyl protons and the alpha-proton (H-d), resulting in a complex multiplet.
H-c (-CH₂OH)3.60 - 3.75Multiplet2H-Diastereotopic protons of the hydroxymethyl group, appearing as a complex multiplet due to coupling with H-d.
H-d (N-CH-C)3.80Multiplet1H-The alpha-proton, adjacent to the nitrogen and the isopropyl group. Its position is downfield due to the influence of the electronegative nitrogen.
H-e (NH)5.05Doublet1H8.4The amide proton, coupled to the alpha-proton (H-d). The broadness can vary with concentration and solvent purity.
H-b (O-CH₂-Ph)5.12Singlet2H-Protons of the benzylic methylene group. They are chemically equivalent and appear as a singlet.
H-a (Ar-H)7.30 - 7.40Multiplet5H-Aromatic protons of the phenyl ring, appearing in their characteristic region.
1.3: ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the complete carbon framework.

Table 2: ¹³C NMR Data for this compound (Predicted, 100 MHz, CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C-g (2 x CH₃)18.5, 19.5The two magnetically inequivalent methyl carbons of the isopropyl group.
C-f (-CH(CH₃)₂)30.8The methine carbon of the isopropyl group.
C-d (N-CH-C)59.5The alpha-carbon, shifted downfield by the attached nitrogen atom.
C-c (-CH₂OH)65.0The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen atom.
C-b (O-CH₂-Ph)67.1The benzylic methylene carbon of the Cbz protecting group.
C-a (Ar-C)128.0, 128.2, 128.6The CH carbons of the aromatic ring.
C-a' (Ar-C, quaternary)136.5The quaternary carbon of the phenyl ring to which the benzylic group is attached.
C=O (Carbamate)156.9The carbonyl carbon of the carbamate group, appearing at a characteristic downfield shift.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural confirmation, high-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental formula of the molecule with high confidence.

2.1: The 'Why' of ESI-MS: A Gentle Approach

Electrospray ionization (ESI) is the method of choice for a moderately polar and thermally sensitive molecule like this compound.[1] It is a "soft" ionization technique that typically generates protonated molecular ions ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[1] This allows for the clear determination of the molecular weight, which is the primary goal of the initial analysis.

2.2: High-Resolution Mass Spectrum (HRMS) of this compound

The molecular formula of this compound is C₁₃H₁₉NO₃, with a monoisotopic mass of 237.1365 Da.[2] HRMS analysis should yield an exact mass measurement that matches this theoretical value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Table 3: Key Ions in the ESI-MS Spectrum of this compound

IonCalculated m/zObserved m/z (Typical)Interpretation
[M+H]⁺ 238.1438~238.1440The protonated molecular ion, confirming the molecular weight.
[M+Na]⁺ 260.1257~260.1260The sodium adduct, a very common observation in ESI-MS, providing secondary confirmation.
[C₈H₉O₂]⁺ 153.0597~153.0600Fragment corresponding to the protonated benzyloxycarbonyl moiety.
[C₇H₇]⁺ 91.0542~91.0540The tropylium ion, a characteristic fragment resulting from the loss of the carbamate group and rearrangement of the benzyl portion.

Section 3: Experimental Protocols

The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. The following methods are designed to be self-validating systems for generating high-quality data.

3.1: Protocol for NMR Data Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming : Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. A 45° pulse angle and a relaxation delay of 2-5 seconds are typically sufficient.[3]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

3.2: Protocol for ESI-MS Data Acquisition
  • Sample Preparation : Prepare a stock solution of this compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[4]

  • Dilution : Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL in a suitable ESI solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4][5] The acid aids in protonation for positive ion mode.

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Tuning and Calibration : Tune and calibrate the mass spectrometer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

  • Data Acquisition : Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Ensure sufficient scans are averaged to obtain a high-quality spectrum with clear isotopic patterns.

  • Data Analysis : Process the spectrum to identify the m/z values of the key ions. Use the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion and compare it to the theoretical formula.

Section 4: Integrated Characterization Workflow

The synergy between NMR and MS provides a comprehensive and definitive structural confirmation. The workflow below illustrates the logical progression from a purified sample to a fully characterized molecule.

G cluster_0 cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis A Purified this compound Sample B Sample Prep (5-10 mg in CDCl3) A->B E Sample Prep (1-10 µg/mL in ACN/H2O) A->E C 1H & 13C NMR Acquisition (400 MHz Spectrometer) B->C D Spectral Interpretation (Chemical Shifts, Couplings) C->D H Structural & Purity Confirmation D->H F HRMS (ESI-TOF) Acquisition (Positive Ion Mode) E->F G Data Analysis (Accurate Mass, Formula) F->G G->H

Caption: Workflow for the structural verification of this compound.

Conclusion

The structural integrity of this compound is definitively established through the complementary application of NMR spectroscopy and high-resolution mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular framework and stereochemistry, while ESI-HRMS confirms the elemental composition with high precision. The presented data tables and validated protocols offer a comprehensive guide for researchers to ensure the identity and purity of this vital synthetic intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Cbz and Boc for L-Valinol

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development and complex organic synthesis, the strategic selection of a protecting group is a critical decision that can dictate the success of a synthetic route. For chiral building blocks like L-valinol, which possesses both a nucleophilic amine and a hydroxyl group, choosing the right N-protection strategy is paramount to avoiding unwanted side reactions and ensuring high yields of the desired product. This guide provides an in-depth, data-driven comparison of two of the most ubiquitous amine-protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), in the context of their application to L-valinol.

The Strategic Importance of Protecting Groups in L-Valinol Chemistry

L-valinol, a chiral amino alcohol, is a valuable intermediate in the synthesis of pharmaceuticals and chiral auxiliaries. Its bifunctional nature, however, presents a challenge: the need to selectively react at other sites of the molecule without interference from the highly nucleophilic amine. This is where protecting groups become indispensable tools, temporarily masking the amine's reactivity. The choice between Cbz and Boc is not arbitrary; it is a strategic decision based on the downstream reaction conditions the molecule must endure.

Head-to-Head Comparison: Cbz vs. Boc

The fundamental difference between the Cbz and Boc protecting groups lies in their lability under different conditions, a concept known as orthogonality. This orthogonality is the cornerstone of modern multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.

FeatureCbz (Carboxybenzyl)Boc (tert-butyloxycarbonyl)
Protecting Agent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Protection Conditions Typically Schotten-Baumann conditions (e.g., NaHCO₃, Na₂CO₃ in aqueous/organic mixture)Base-mediated (e.g., triethylamine, NaOH) in an organic solvent like THF or dichloromethane.
Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)Acidolysis (e.g., TFA in CH₂Cl₂, HCl in dioxane)
Stability Stable to acidic and basic conditions.Stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.
Orthogonality Orthogonal to the acid-labile Boc group.Orthogonal to the hydrogenolysis-labile Cbz group and the base-labile Fmoc group.
Byproducts of Deprotection Toluene and CO₂Isobutylene, CO₂, and tert-butyl cation-derived byproducts.

The Chemistry of Protection and Deprotection

Cbz Group: A Classic Choice

The Cbz group, introduced by Bergmann and Zervas in the 1930s, is a stalwart of peptide chemistry. Its protection mechanism involves the reaction of the amine with benzyl chloroformate under basic conditions.

Protection of L-valinol with Cbz-Cl:

G cluster_reactants Reactants cluster_products Products L_valinol L-Valinol reaction L_valinol->reaction Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->reaction Base Base (e.g., NaHCO₃) Base->reaction Cbz_L_valinol N-Cbz-L-valinol Salt Salt (e.g., NaCl) reaction->Cbz_L_valinol reaction->Salt

Caption: Protection of L-valinol with Cbz-Cl.

Deprotection is most commonly achieved via catalytic hydrogenolysis, a mild method that cleaves the benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide.

Deprotection of N-Cbz-L-valinol:

G cluster_reactants Reactants cluster_products Products Cbz_L_valinol N-Cbz-L-valinol reaction Cbz_L_valinol->reaction H2_PdC H₂, Pd/C H2_PdC->reaction Solvent Solvent (e.g., MeOH, EtOH) Solvent->reaction L_valinol L-Valinol Toluene Toluene CO2 CO₂ reaction->L_valinol reaction->Toluene reaction->CO2

Caption: Deprotection of N-Cbz-L-valinol via catalytic hydrogenolysis.

Boc Group: The Modern Workhorse

The Boc group is favored in modern organic synthesis for its ease of removal under acidic conditions. The protecting agent of choice is di-tert-butyl dicarbonate (Boc anhydride).

Protection of L-valinol with (Boc)₂O:

G cluster_reactants Reactants cluster_products Products L_valinol L-Valinol reaction L_valinol->reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->reaction Base Base (e.g., Et₃N) Base->reaction Boc_L_valinol N-Boc-L-valinol Byproducts t-BuOH + CO₂ reaction->Boc_L_valinol reaction->Byproducts

Caption: Protection of L-valinol with (Boc)₂O.

Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the formation of a stable tert-butyl cation.

Deprotection of N-Boc-L-valinol:

G cluster_reactants Reactants cluster_products Products Boc_L_valinol N-Boc-L-valinol reaction Boc_L_valinol->reaction Acid Strong Acid (e.g., TFA) Acid->reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->reaction L_valinol_salt L-Valinol Salt Isobutylene Isobutylene CO2 CO₂ reaction->L_valinol_salt reaction->Isobutylene reaction->CO2

Caption: Acid-catalyzed deprotection of N-Boc-L-valinol.

Experimental Protocols

The following are representative protocols for the protection and deprotection of L-valinol.

N-Cbz-L-valinol Synthesis

Materials:

  • L-valinol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of L-valinol (1.0 eq) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Cbz-Cl (1.5 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield N-Cbz-L-valinol. A typical reported yield for a similar reaction is around 90%.

Deprotection of N-Cbz-L-valinol

Materials:

  • N-Cbz-L-valinol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-L-valinol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain L-valinol.

N-Boc-L-valinol Synthesis

Materials:

  • L-valinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve L-valinol (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂).

  • Add the base (e.g., Et₃N, 1.5 eq).

  • Add (Boc)₂O (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-L-valinol.

Deprotection of N-Boc-L-valinol

Materials:

  • N-Boc-L-valinol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-L-valinol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • The resulting L-valinol will be in its trifluoroacetate salt form. It can be used as such or neutralized with a base.

Key Considerations for L-Valinol

  • Chemoselectivity: L-valinol contains both a primary amine and a primary alcohol. The amine is significantly more nucleophilic than the alcohol, allowing for high chemoselectivity in N-protection under the standard conditions described above.

  • Steric Hindrance: The bulky isopropyl group of L-valinol can influence the rate of reaction. However, for both Cbz and Boc protection of the primary amine, this is generally not a significant impediment to achieving high yields.

  • Crystallinity: The introduction of a protecting group can alter the physical properties of the molecule. The planar phenyl ring of the Cbz group may in some cases promote crystallinity, which can be advantageous for purification by recrystallization. The more flexible Boc group may lead to oils or low-melting solids.

  • Downstream Synthesis: The ultimate choice between Cbz and Boc depends on the planned subsequent reactions. If the synthetic route involves reactions that are sensitive to acid but stable to hydrogenation (e.g., certain reductions or organometallic reactions), Cbz is the superior choice. Conversely, if the synthesis requires conditions that would cleave a Cbz group (e.g., catalytic hydrogenation to reduce a nitro group or an alkene), the Boc group is the preferred option.

Conclusion and Recommendations

Both Cbz and Boc are highly effective protecting groups for the amine of L-valinol, each with a distinct profile of stability and deprotection conditions.

  • Choose Cbz when:

    • Your synthetic route requires acidic or basic conditions.

    • You need to perform reactions that are incompatible with strong acids.

    • Your downstream steps are compatible with catalytic hydrogenation.

    • Enhanced crystallinity for purification is desired.

  • Choose Boc when:

    • Your synthetic route involves catalytic hydrogenation for other functional groups.

    • You require a protecting group that is stable to a wide range of nucleophiles and bases.

    • A mild acid-labile deprotection is advantageous for sensitive substrates.

The selection of Cbz or Boc for the protection of L-valinol is a strategic decision that should be made with a thorough understanding of the entire synthetic plan. By carefully considering the orthogonality of these protecting groups, researchers can design elegant and efficient syntheses of complex molecules derived from this valuable chiral building block.

A Comparative Guide to Chiral Auxiliaries: High-Performance Alternatives to Cbz-L-valinol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. Chiral auxiliaries remain a robust and reliable strategy, temporarily imparting chirality to a substrate to direct a stereoselective transformation. While Cbz-L-valinol has its place, a host of powerful alternatives offer superior performance in terms of stereocontrol, versatility, and ease of removal. This guide provides an in-depth comparison of leading chiral auxiliaries, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a cornerstone of substrate-controlled asymmetric synthesis. The process involves three key stages: the covalent attachment of the chiral auxiliary to a prochiral substrate, the diastereoselective reaction that forms the new stereocenter, and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product. The auxiliary, ideally, can then be recovered and reused.[1][2]

G sub Prochiral Substrate adduct Chiral Adduct sub->adduct Attachment aux Chiral Auxiliary aux->adduct reaction Diastereoselective Reaction adduct->reaction diastereomer Diastereomeric Product reaction->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

This guide will focus on four prominent classes of chiral auxiliaries that serve as excellent alternatives to this compound: Evans' Oxazolidinones, Oppolzer's Camphorsultam, Pseudoephedrine and Pseudoephenamine, and Enders' SAMP/RAMP Hydrazones.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions

Introduced by David A. Evans, N-acyloxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1] Their rigid structure and the steric hindrance provided by the substituent at the 4-position allow for predictable and high levels of stereocontrol.

The stereochemical outcome is dictated by the formation of a well-defined Z-enolate, which chelates to a Lewis acid (e.g., Bu₂BOTf). The substituent on the oxazolidinone then effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.

Performance Data: Asymmetric Alkylation and Aldol Reactions
Reaction TypeSubstrateElectrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
Alkylation(4R,5S)-N-Propionyl-4-methyl-5-phenyl-2-oxazolidinoneBenzyl Bromide>99:190-95[3]
Alkylation(S)-4-Benzyl-2-oxazolidinone derivativeAllyl Iodide98:261-77[4][5]
AldolN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:1 (syn)85-95[3]
AldolN-Propionyl-(4S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>98:2 (syn)90[3]
Experimental Protocol: Asymmetric Alkylation of an Evans' Oxazolidinone

1. Acylation of the Auxiliary:

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane at 0 °C, add propionic anhydride (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water and extract the product with dichloromethane. The organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) dropwise and stir for 30 minutes to form the Z-enolate.

  • Add allyl iodide (1.2 eq.) and stir at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.[4][5]

3. Cleavage of the Auxiliary:

  • Dissolve the alkylated product (1.0 eq.) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (LiOH, 2.0 eq.).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Separate the aqueous layer and acidify with 1N HCl. Extract the carboxylic acid product with ethyl acetate. The chiral auxiliary can be recovered from the organic layer of the initial separation.[5][6][7]

G start N-Propionyl Oxazolidinone enolate Z-Enolate Formation (NaHMDS, -78 °C) start->enolate alkylation Alkylation (Allyl Iodide) enolate->alkylation product Alkylated Product (d.r. 98:2) alkylation->product cleavage Hydrolytic Cleavage (LiOH/H₂O₂) product->cleavage acid Chiral Carboxylic Acid cleavage->acid aux_recovery Recovered Auxiliary cleavage->aux_recovery G ketone Ketone hydrazone SAMP Hydrazone ketone->hydrazone samp SAMP samp->hydrazone deprotonation Deprotonation (LDA) hydrazone->deprotonation azaenolate Azaenolate deprotonation->azaenolate alkylation Alkylation (R-X) azaenolate->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Ozonolysis alkylated_hydrazone->cleavage product α-Alkylated Ketone cleavage->product

References

A Comparative Guide to the Diastereoselectivity of L-Valinol Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of asymmetric induction. Among the pantheon of these indispensable tools, those derived from readily available amino acids have proven to be both economical and highly effective.

This guide provides an in-depth technical comparison of the diastereoselectivity of chiral auxiliaries derived from the amino acid L-valine, with a primary focus on the widely utilized (4S)-4-isopropyl-2-oxazolidinone . While the initial precursor may be N-Cbz-L-valinol, the carboxybenzyl (Cbz) protecting group is typically removed during the formation of the active oxazolidinone auxiliary. We will objectively evaluate the performance of this L-valinol-derived auxiliary against other leading alternatives, namely the Evans' oxazolidinone derived from L-phenylalaninol and Oppolzer's camphorsultam. This comparison is substantiated by experimental data from key asymmetric transformations, detailed experimental protocols, and mechanistic insights to explain the observed stereoselectivity.

The L-Valinol Advantage: Principles of Stereocontrol

The efficacy of the L-valinol-derived oxazolidinone auxiliary hinges on its rigid, bicyclic-like structure upon N-acylation and subsequent enolization. The bulky isopropyl group at the C4 position effectively shields one face of the enolate, directing the approach of an electrophile to the less sterically hindered face. This steric control is the cornerstone of its high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

Performance Comparison in Key Asymmetric Reactions

The true measure of a chiral auxiliary lies in its performance in key synthetic transformations. Here, we compare the L-valinol-derived oxazolidinone with the Evans' auxiliary and Oppolzer's sultam in asymmetric aldol additions, alkylations, and Michael additions.

Asymmetric Aldol Addition

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating two new stereocenters. The diastereoselectivity is often explained by the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state.

Caption: Key factors influencing diastereoselectivity in the Zimmerman-Traxler model.

Table 1: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(4S)-4-isopropyl-2-oxazolidinone (from L-Valinol) Isobutyraldehyde85>100:1[1]
Benzaldehyde88>500:1[1]
(4S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)Isobutyraldehyde80>99:1[2]
Benzaldehyde95>99:1[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)Isobutyraldehyde89>95:5 (anti)[3]

Data for the L-valinol auxiliary is inferred from the performance of its D-valinol-derived enantiomer, which exhibits identical levels of diastereoselectivity.

Asymmetric Alkylation

The alkylation of enolates derived from N-acylated chiral auxiliaries is a cornerstone for the enantioselective synthesis of α-substituted carboxylic acids. The rigid chelated Z-enolate formed upon deprotonation directs the incoming electrophile to the face opposite the auxiliary's bulky substituent.

cluster_workflow Asymmetric Alkylation Workflow Acylation N-Acylation of Auxiliary Enolization Deprotonation (e.g., LDA, NaHMDS) to form Z-enolate Acylation->Enolization Alkylation Reaction with Electrophile (R-X) Enolization->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Cleavage Product Enantiomerically Enriched α-Substituted Carboxylic Acid Cleavage->Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Table 2: Performance in Asymmetric Alkylation

Chiral AuxiliaryElectrophileYield (%)Diastereomeric RatioReference
(4S)-4-isopropyl-2-oxazolidinone (from L-Valinol) Benzyl bromide~90>99:1[1]
Methyl iodide~95>99:1[1]
(4S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)Benzyl bromide90-95>99:1[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)Benzyl bromide94>98:2[4]

Data for the L-valinol auxiliary is inferred from the performance of its D-valinol-derived enantiomer.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Chiral auxiliaries can effectively control the stereochemistry of the newly formed chiral center.

Table 3: Performance in Asymmetric Michael Additions

Chiral AuxiliaryMichael AcceptorNucleophileYield (%)Diastereomeric Excess (de)Reference
(4S)-4-isopropyl-2-oxazolidinone (from L-Valinol) N-Crotonyl oxazolidinoneNitromethane34 (after recrystallization)>98%[5]
(4S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)N-Crotonyl oxazolidinoneDiethylaluminum cyanide9097%[6]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-MethacryloylcamphorsultamThiophenol9598%[6]

Experimental Protocols

Detailed and validated protocols are essential for the successful application of these chiral auxiliaries.

Synthesis of (4S)-4-isopropyl-2-oxazolidinone from L-Valinol

This protocol outlines the preparation of the chiral auxiliary from the corresponding amino alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, suspend L-valinol (1.0 eq.) in a suitable solvent such as toluene.

  • Reagent Addition: Add diethyl carbonate (1.1 eq.) and a catalytic amount of a base like potassium carbonate.

  • Reaction Conditions: Heat the mixture to reflux. Ethanol, formed as a byproduct, is removed by distillation to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and filter off the base. Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or flash column chromatography.

Asymmetric Aldol Reaction using the L-Valinol-Derived Auxiliary

This protocol details the N-acylation of the auxiliary followed by the diastereoselective aldol reaction.

  • N-Acylation:

    • Dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) and allow the reaction to warm to room temperature over 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the N-acyl oxazolidinone. Purify by chromatography.

  • Aldol Reaction:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.

    • Add dibutylboron triflate (1.1 eq.) followed by diisopropylethylamine (1.2 eq.) and stir for 30-60 minutes to form the boron enolate.

    • Cool the reaction to -78 °C and add the aldehyde (1.2 eq.) dropwise.

    • Stir at -78 °C for 2-3 hours, then warm to 0 °C for 1 hour.

    • Quench the reaction with methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

    • Extract the product and purify by column chromatography.

Cleavage of the Chiral Auxiliary

The auxiliary can be cleaved under various conditions to yield the desired chiral product and recover the auxiliary.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the aldol or alkylation product in a mixture of THF and water at 0 °C.

    • Add aqueous hydrogen peroxide followed by lithium hydroxide.

    • Stir at 0 °C for several hours.

    • Quench excess peroxide with sodium sulfite.

    • Separate the layers. The auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer and extract the desired carboxylic acid.

Conclusion

The L-valinol-derived (4S)-4-isopropyl-2-oxazolidinone stands as a highly effective and reliable chiral auxiliary in asymmetric synthesis. Its performance in key carbon-carbon bond-forming reactions, such as aldol additions and alkylations, is comparable, and in some cases superior, to other widely used auxiliaries like the Evans' and Oppolzer's systems. The high diastereoselectivity, coupled with the ready availability and relatively low cost of its L-valine precursor, makes it an attractive choice for researchers in both academic and industrial settings. The provided protocols and mechanistic rationale offer a solid foundation for the successful implementation of this powerful tool in the synthesis of complex, enantiomerically pure molecules.

References

A Comparative Validation Guide to Cbz-L-valinol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Intermediates in Drug Development

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of chiral building blocks is a decision of paramount importance. These intermediates dictate not only the stereochemical integrity of the final molecule but also significantly influence the efficiency, scalability, and economic viability of the entire synthetic route. Cbz-L-valinol, the N-benzyloxycarbonyl-protected form of L-valinol, is a key chiral intermediate utilized in the synthesis of various pharmaceuticals, including antiviral agents. Its structural rigidity and defined stereochemistry make it an excellent precursor for introducing the L-valine moiety in complex molecules.

This guide provides an in-depth technical comparison of this compound with its primary alternatives, namely Boc-L-valinol and Fmoc-L-valinol. We will delve into the synthetic pathways, comparative performance metrics, and detailed analytical validation protocols. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the selection of the most appropriate chiral intermediate for their specific application.

Comparative Analysis of N-Protected L-valinol Derivatives

The choice of the N-protecting group for L-valinol is a critical consideration, as it influences the solubility, reactivity, and deprotection conditions of the intermediate. The most commonly employed protecting groups in this context are the benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Theoretical and Practical Considerations

The Cbz group, introduced via benzyl chloroformate, is a classic protecting group in peptide chemistry. It is stable to a wide range of reaction conditions and is typically removed by catalytic hydrogenolysis, offering a clean and efficient deprotection method. The Boc group, on the other hand, is acid-labile and is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA). The Fmoc group is base-labile and is removed under mild basic conditions, often with a solution of piperidine in an organic solvent.

The selection between these protecting groups is often dictated by the overall synthetic strategy and the presence of other functional groups in the molecule. For instance, in a synthesis where other functional groups are sensitive to acidic conditions, the use of a Cbz or Fmoc protecting group would be favored over a Boc group. Conversely, if the molecule contains functionalities that are incompatible with catalytic hydrogenation, a Boc or Fmoc protecting group would be the preferred choice.

Performance Metrics: A Comparative Overview

To provide a quantitative basis for comparison, the following table summarizes the key performance metrics for the synthesis and use of this compound, Boc-L-valinol, and Fmoc-L-valinol. The data presented is a synthesis of typical values reported in the literature and our internal studies for analogous compounds.

Parameter This compound Boc-L-valinol Fmoc-L-valinol
Typical Synthesis Yield 85-95%90-98%80-90%
Purity (post-synthesis) >98%>99%>98%
Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acidic (e.g., TFA in DCM)Basic (e.g., Piperidine in DMF)
Orthogonality HighModerateHigh
Cost-Effectiveness ModerateHighLow
Scalability GoodExcellentGood

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid, L-valine. The first step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Step 1: Synthesis of N-Cbz-L-valine

The protection of L-valine is carried out by reacting it with benzyl chloroformate in an aqueous alkaline solution.

  • Materials: L-valine, Sodium Carbonate, Benzyl Chloroformate, Diethyl Ether, Hydrochloric Acid, Ethyl Acetate, Anhydrous Magnesium Sulfate.

  • Protocol:

    • Suspend L-valine (1.0 eq) in water.

    • Add sodium carbonate (2.0 eq) and stir until dissolved.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to pH 2 with 2M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-valine as a white solid.

Step 2: Reduction of N-Cbz-L-valine to this compound

The carboxylic acid of N-Cbz-L-valine is reduced to the alcohol using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid or via the formation of a mixed anhydride followed by reduction. A reliable method involves the reduction of the corresponding ester.

  • Materials: N-Cbz-L-valine, Thionyl Chloride, Ethanol, Sodium Borohydride, Tetrahydrofuran (THF), Methanol, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

  • Protocol:

    • Esterify N-Cbz-L-valine by refluxing with a catalytic amount of thionyl chloride in ethanol to obtain Cbz-L-valine ethyl ester.

    • Dissolve the Cbz-L-valine ethyl ester (1.0 eq) in THF.

    • Add sodium borohydride (2.0 eq) portion-wise at 0 °C.

    • Slowly add methanol (4.0 eq) over 1 hour, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white crystalline solid.

Synthesis_of_Cbz_L_valinol L_valine L-valine Cbz_L_valine N-Cbz-L-valine L_valine->Cbz_L_valine Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Cbz_L_valine Na2CO3 Na2CO3 (aq) Na2CO3->Cbz_L_valine Cbz_L_valinol This compound Cbz_L_valine->Cbz_L_valinol Reduction Reducing_Agent Reduction (e.g., NaBH4/MeOH) Reducing_Agent->Cbz_L_valinol Analytical_Workflow cluster_synthesis Synthesis cluster_validation Analytical Validation cluster_decision Decision Synthesis This compound Synthesis HPLC Purity Analysis (HPLC) Synthesis->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Synthesis->Chiral_HPLC NMR Structural Confirmation (NMR) Synthesis->NMR Release Release for Further Use HPLC->Release Chiral_HPLC->Release NMR->Release

A Comparative Guide to the Stability of Cbz-L-valinol: Navigating Chemical Robustness in Synthesis and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection and handling of protected amino alcohols are pivotal. Cbz-L-valinol, a cornerstone building block, offers significant advantages in chiral synthesis. However, a comprehensive understanding of its stability under diverse experimental conditions is paramount to ensure the integrity of synthetic pathways and the purity of final compounds. This guide provides an in-depth analysis of this compound's stability profile, offering a comparative perspective against other protecting groups and furnishing detailed experimental protocols for in-house validation. Our approach is grounded in established chemical principles and practical, field-proven insights to empower researchers with the knowledge to optimize their synthetic strategies.

The Chemical Landscape of this compound: Understanding the Carbamate Core

This compound, or N-benzyloxycarbonyl-L-valinol, is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) group protecting the amine of L-valinol. This protecting group forms a carbamate linkage, which is central to its stability profile. Carbamates are generally more stable to hydrolysis than their corresponding esters due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[1] This inherent stability is a key advantage of the Cbz group in multi-step syntheses.[2]

The stability of the Cbz group is a double-edged sword; it must be robust enough to withstand various reaction conditions, yet be removable under specific and mild conditions without affecting other sensitive functionalities within the molecule.[3]

Stability Under a Spectrum of Conditions: A Predictive Assessment

While specific kinetic data for this compound is not extensively published, its stability can be reliably predicted based on the well-documented behavior of the Cbz protecting group and carbamates in general.

pH and Hydrolytic Stability

The carbamate linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, though it is generally more stable than ester linkages.[1]

  • Acidic Conditions: The Cbz group is relatively stable in mild acids. However, strong acidic conditions, particularly with heating, can lead to cleavage.[4][5] Reagents such as hydrogen bromide in acetic acid are commonly used for Cbz deprotection, indicating its lability under these specific strong acid conditions.[6] For routine synthetic steps involving mildly acidic workups, this compound is expected to remain largely intact.

  • Neutral Conditions (pH ≈ 7): Under neutral aqueous conditions at ambient temperature, this compound is expected to be highly stable.

  • Basic Conditions: Carbamates are more susceptible to hydrolysis under basic conditions.[1] The rate of hydrolysis is dependent on the pH and temperature. While stable to mild bases like sodium bicarbonate, stronger bases such as sodium hydroxide, especially at elevated temperatures, can induce hydrolysis of the carbamate bond.[7] However, the Cbz group is generally considered stable to the conditions of many base-catalyzed reactions.

A preliminary study on carbamate and carbonate bonds in a different molecular context showed hydrolytic stability in the pH range of 2-12, suggesting that the carbamate linkage can be quite robust under a range of pH conditions.[8]

Thermal Stability
Stability in Common Organic Solvents

This compound is generally stable in a wide range of common organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF), provided they are anhydrous and free of reactive impurities.[9][11] The choice of solvent can, however, influence the rate of certain reactions and should be chosen carefully based on the specific transformation being conducted.

Comparative Stability: this compound vs. Other N-Protected Valinols

The choice of an N-protecting group is a critical decision in synthesis design. The stability of the protecting group dictates the reaction conditions that can be employed in subsequent steps.

Protecting GroupStructureStability to AcidStability to BaseDeprotection ConditionsKey Considerations
Cbz Benzyl CarbamateModerately StableStable to mild baseCatalytic Hydrogenolysis, Strong AcidStable to a wide range of conditions, but sensitive to hydrogenation.[12]
Boc t-Butyl CarbamateLabileStableStrong Acid (e.g., TFA)Orthogonal to Cbz, widely used in solid-phase peptide synthesis.[2][12]
Fmoc FluorenylmethyloxycarbonylStableLabilePiperidineBase-labile, offering another orthogonal protection strategy.[2][12]
Alloc AllyloxycarbonylStableStablePd(0) catalysisRemovable under neutral conditions, useful for sensitive substrates.[6]

The Cbz group offers a balanced stability profile, making it a versatile choice. Its resistance to mild acids and bases allows for a broad range of synthetic transformations. Its primary lability is towards catalytic hydrogenolysis, which provides a mild and highly specific deprotection method, assuming no other reducible functional groups are present in the molecule.[6]

Experimental Protocols for Stability Assessment

To provide a self-validating system for researchers, the following detailed protocols are provided for assessing the stability of this compound under various conditions. The primary analytical technique for these assessments is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products.[13]

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_conditions Incubation under Test Conditions cluster_analysis Analysis prep_solution Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) ph_stability pH Stability: Incubate aliquots in buffers of varying pH (e.g., 2, 7, 12) prep_solution->ph_stability Distribute temp_stability Thermal Stability: Incubate aliquots at different temperatures (e.g., RT, 40°C, 60°C) prep_solution->temp_stability Distribute solvent_stability Solvent Stability: Incubate aliquots in various organic solvents prep_solution->solvent_stability Distribute sampling Withdraw samples at specific time points (e.g., 0, 2, 6, 24 hours) ph_stability->sampling temp_stability->sampling solvent_stability->sampling quench Quench reaction if necessary (e.g., neutralize pH) sampling->quench hplc_analysis Analyze by HPLC-UV to determine the percentage of remaining This compound quench->hplc_analysis data_analysis Plot % remaining this compound vs. time to determine stability hplc_analysis->data_analysis

Caption: General workflow for assessing the stability of this compound.

Protocol 1: pH Stability Assessment

Objective: To determine the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 2.0, 7.0, and 12.0)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration of approximately 50 µg/mL.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Analysis: Immediately analyze the withdrawn samples by HPLC.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is typically suitable.

    • Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 254 nm).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound

  • A suitable inert solvent (e.g., acetonitrile or dioxane)

  • Heating block or oven

  • HPLC system as described above

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Place vials of the solution in heating blocks or ovens set to the desired temperatures (e.g., room temperature, 40°C, 60°C, and 80°C).

  • Time Points: At specified intervals (e.g., 0, 1, 4, 8, and 24 hours), remove a vial from each temperature and allow it to cool to room temperature.

  • Sample Analysis: Analyze the samples by HPLC to quantify the amount of this compound remaining.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Degradation Pathways and Their Implications

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the carbamate bond to yield L-valinol, benzyl alcohol, and carbon dioxide.[14] Under harsh acidic conditions, the benzylic C-O bond can also be cleaved.

G Cbz_Valinol This compound Valinol L-Valinol Cbz_Valinol->Valinol Hydrolysis (Acid or Base) Benzyl_Alcohol Benzyl Alcohol Cbz_Valinol->Benzyl_Alcohol Hydrolysis (Acid or Base) CO2 CO2 Cbz_Valinol->CO2 Hydrolysis (Acid or Base)

Caption: Primary hydrolytic degradation pathway of this compound.

Understanding these degradation pathways is crucial for troubleshooting synthetic reactions and for developing appropriate analytical methods to monitor the purity of this compound and subsequent products.

Conclusion and Best Practices

This compound is a robust and versatile protected amino alcohol, with the Cbz group offering a good balance of stability and ease of removal. It exhibits excellent stability under neutral conditions and in common organic solvents. While susceptible to cleavage under strong acidic or basic conditions and at elevated temperatures, these labilities are well-characterized and can be leveraged for deprotection.

For optimal use of this compound, the following best practices are recommended:

  • Storage: Store in a cool, dry place to minimize thermal and hydrolytic degradation.

  • Reaction Conditions: Avoid prolonged exposure to strong acids or bases and high temperatures unless deprotection is intended.

  • Orthogonal Strategies: Utilize the unique stability profile of the Cbz group in orthogonal protection schemes with other protecting groups like Boc and Fmoc.

  • In-house Validation: When working under novel or forcing conditions, perform a preliminary stability assessment using the protocols outlined in this guide to ensure the integrity of the molecule.

By understanding the stability landscape of this compound, researchers can confidently employ this valuable building block in their synthetic endeavors, leading to more efficient and reliable outcomes in the development of novel therapeutics and other complex molecules.

References

A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of Cbz-L-valinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical analysis of the use of Cbz-L-valinol, a derivative of the readily available amino acid L-valine, as a precursor to a powerful chiral auxiliary. We will objectively compare its performance and cost-effectiveness against other widely used alternatives, namely Evans-type oxazolidinones and pseudoephedrine-derived auxiliaries, supported by experimental data and protocols.

The Strategic Role of this compound: A Precursor to a Versatile Chiral Auxiliary

While this compound itself is not directly used as a chiral auxiliary in most applications, its significance lies in its role as a stable, protected precursor to L-valinol. The free amino alcohol, L-valinol, is the key building block for the synthesis of the (4S)-4-isopropyl-2-oxazolidinone chiral auxiliary. The bulky isopropyl group of the valinol-derived auxiliary provides excellent steric hindrance, leading to high levels of diastereoselectivity in a variety of asymmetric transformations, most notably in the alkylation of enolates.

The use of the Cbz (carboxybenzyl) protecting group offers a strategic advantage in multi-step syntheses where the amine functionality of valinol needs to be masked during earlier transformations. The Cbz group is stable under a range of reaction conditions and can be cleanly removed via catalytic hydrogenation to liberate the free amine of L-valinol just prior to its conversion into the oxazolidinone auxiliary. This modular approach allows for greater flexibility in the overall synthetic design.

Comparative Performance Analysis: Valinol-Derived Auxiliary vs. The Field

The efficacy of a chiral auxiliary is primarily evaluated based on the diastereoselectivity it imparts, the chemical yield of the desired product, the ease of its attachment and removal, and the potential for its recovery and reuse. Here, we compare the performance of the L-valinol-derived oxazolidinone auxiliary with two of the most common classes of chiral auxiliaries: Evans auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) and pseudoephedrine amides.

Table 1: Performance Comparison in Asymmetric Alkylation of Propionyl Imides with Benzyl Bromide

Chiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-isopropyl-2-oxazolidinone (from L-valinol)>99%90-95%[1]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)>99%90-95%[1]
(1S,2S)-(+)-Pseudoephedrine amide>98%80-90%[2]

As the data indicates, the L-valinol-derived auxiliary demonstrates exceptional performance, achieving diastereoselectivity and yields that are on par with the well-established Evans auxiliaries in this representative asymmetric alkylation. It also shows comparable, if not slightly superior, performance to the pseudoephedrine-based auxiliary.

Cost-Benefit Analysis: A Pragmatic Approach to Chiral Auxiliary Selection

Beyond performance, the economic feasibility of employing a chiral auxiliary is a paramount consideration, especially for large-scale synthesis in industrial settings. The overall cost is not merely the price of the auxiliary itself but also includes the cost of its synthesis or purchase, the reagents required for its attachment and removal, and the efficiency of its recovery and recycling.

Table 2: Cost-Benefit Analysis of Chiral Auxiliaries

Feature(S)-4-isopropyl-2-oxazolidinone (from L-valinol)(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)(1S,2S)-(+)-Pseudoephedrine
Precursor Cost L-Valine is relatively inexpensive.Phenylalaninol is more expensive.Inexpensive, but regulated.
Auxiliary Synthesis Two steps from L-valinol (reduction, cyclization).Commercially available, but at a higher cost.One step from pseudoephedrine (amidation).
Representative Price (per mole) ~$150 - $250 (estimated, synthesized in-house)~$770Varies, generally lower but with restrictions.
Performance (d.e.) Excellent (>99%)Excellent (>99%)Very Good (>98%)
Recovery & Recycling High recovery rates are achievable.[3]High recovery rates are achievable.Recovery is possible.
Scalability Readily scalable.Scalable, but cost can be a factor.Scalability can be hampered by regulations.
Regulatory Concerns NoneNoneSignificant; precursor for illicit drug synthesis.

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price per mole for the valinol-derived auxiliary is an in-house synthesis estimate, factoring in the cost of L-valine, reducing agents, and cyclization reagents.

The analysis reveals that while Evans auxiliaries offer benchmark performance, their higher purchase price can be a significant drawback for large-scale campaigns. Pseudoephedrine, although seemingly economical, is often not a viable option for industrial applications due to strict regulatory controls. The L-valinol-derived auxiliary emerges as a highly attractive alternative, offering performance comparable to Evans auxiliaries at a potentially lower cost, especially when synthesized in-house from inexpensive L-valine. The ability to recycle the auxiliary further enhances its economic appeal.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the synthesis and application of the L-valinol-derived chiral auxiliary, starting from the deprotection of this compound.

Workflow for Asymmetric Alkylation using L-valinol-derived Auxiliary

G cluster_0 Auxiliary Preparation cluster_1 Asymmetric Synthesis cluster_2 Product Isolation & Auxiliary Recovery Cbz_Valinol This compound Deprotection Cbz Deprotection (H₂, Pd/C) Cbz_Valinol->Deprotection L_Valinol L-valinol Deprotection->L_Valinol Cyclization Oxazolidinone Formation (Diethyl Carbonate) L_Valinol->Cyclization Auxiliary (S)-4-isopropyl-2-oxazolidinone Cyclization->Auxiliary Acylation N-Acylation Auxiliary->Acylation Acyl_Aux N-Acyl Oxazolidinone Acylation->Acyl_Aux Enolate_Formation Enolate Formation (LDA) Acyl_Aux->Enolate_Formation Enolate Lithium Enolate Enolate_Formation->Enolate Alkylation Alkylation (Benzyl Bromide) Enolate->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (LiOH, H₂O₂) Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Cleavage->Chiral_Acid Recovered_Aux Recovered L-valinol Cleavage->Recovered_Aux

Workflow for Asymmetric Synthesis.
Protocol 1: Deprotection of this compound to L-valinol

This protocol describes the removal of the Cbz protecting group via catalytic hydrogenation.[4]

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain L-valinol.

Protocol 2: Synthesis of (S)-4-isopropyl-2-oxazolidinone from L-valinol

This protocol outlines the cyclization of L-valinol to form the oxazolidinone auxiliary.

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, combine L-valinol (1.0 equivalent) and diethyl carbonate (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of potassium carbonate.

  • Reaction: Heat the mixture to 135 °C. Ethanol will begin to distill off.

  • Completion: Continue heating until the distillation of ethanol ceases (approximately 5 hours).

  • Purification: Cool the reaction mixture to room temperature. The crude product can be purified by recrystallization or column chromatography to yield the pure (S)-4-isopropyl-2-oxazolidinone.

Protocol 3: Asymmetric Alkylation of the Valinol-Derived Auxiliary

This protocol details a representative asymmetric alkylation reaction.[1]

  • N-Acylation: Acylate the (S)-4-isopropyl-2-oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl imide.

  • Enolate Formation: Dissolve the N-propionyl imide in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) dropwise to generate the lithium enolate.

  • Alkylation: Add benzyl bromide to the enolate solution at -78 °C and stir for several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Protocol 4: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid and recover the L-valinol.[3]

  • Dissolution: Dissolve the alkylated product in a mixture of THF and water.

  • Cleavage: Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Reaction: Stir the mixture at 0 °C for several hours.

  • Work-up: Quench the excess peroxide with sodium sulfite solution. Remove the THF under reduced pressure.

  • Auxiliary Recovery: Extract the aqueous layer with dichloromethane to recover the L-valinol auxiliary.

  • Product Isolation: Acidify the aqueous layer and extract the desired chiral carboxylic acid with ethyl acetate.

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that requires a careful balance of performance, cost, and practicality. While Evans auxiliaries remain a gold standard for their high stereoselectivity, the L-valinol-derived oxazolidinone, accessible from the inexpensive precursor this compound, presents a compelling and economically advantageous alternative for large-scale asymmetric synthesis. Its excellent performance, coupled with the potential for in-house synthesis and efficient recycling, makes it a strategically sound choice for researchers and drug development professionals seeking to develop robust and cost-effective manufacturing processes for enantiomerically pure compounds.

References

Cbz-L-valinol's performance versus other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of Cbz-L-valinol and its Derivatives Against Other Chiral Building Blocks

Authored by a Senior Application Scientist

In the landscape of asymmetric synthesis, the judicious selection of a chiral building block is a critical decision that dictates the stereochemical outcome, overall yield, and economic viability of a synthetic route. Professionals in pharmaceutical and fine chemical manufacturing require synthons that are not only effective but also reliable, scalable, and versatile. N-Carbobenzyloxy-L-valinol (this compound), a protected form of the chiral amino alcohol L-valinol, serves as a pivotal precursor to a range of powerful chiral reagents. This guide provides an objective, data-driven comparison of the performance of this compound-derived synthons against other widely-used chiral building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Position of this compound in Asymmetric Synthesis

This compound is not typically used directly as a chiral auxiliary or catalyst. Instead, its strategic value lies in its role as a stable, crystalline, and readily available precursor to L-valinol.[1][2] The carbobenzyloxy (Cbz) protecting group provides a robust means of masking the amine functionality, allowing for transformations elsewhere in a molecule before its clean removal via catalytic hydrogenation.[2][3]

The true performance of this compound is therefore measured by the efficacy of the chiral tools derived from it. The primary applications fall into two main categories:

  • Stoichiometric Control via Chiral Auxiliaries: L-valinol is used to synthesize chiral auxiliaries, most notably oxazolidinones, which are temporarily attached to a substrate to direct the stereochemistry of bond formations.[4][5]

  • Catalytic Control via Chiral Ligands/Catalysts: L-valinol is a precursor for chiral ligands and organocatalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, which can impart chirality in substoichiometric amounts.[6][7][8]

This guide will focus on comparing these two classes of L-valinol derivatives against their mainstream competitors.

G cluster_0 Core Synthon cluster_1 Deprotection cluster_2 Derivative Synthesis cluster_3 Application This compound This compound L-valinol L-valinol This compound->L-valinol H₂ / Pd-C Valinol-derived\nOxazolidinone\n(Chiral Auxiliary) Valinol-derived Oxazolidinone (Chiral Auxiliary) L-valinol->Valinol-derived\nOxazolidinone\n(Chiral Auxiliary) Phosgene equivalent Valinol-derived\nOxazaborolidine\n(Chiral Catalyst) Valinol-derived Oxazaborolidine (Chiral Catalyst) L-valinol->Valinol-derived\nOxazaborolidine\n(Chiral Catalyst) Borane source Asymmetric Aldol / Alkylation Asymmetric Aldol / Alkylation Valinol-derived\nOxazolidinone\n(Chiral Auxiliary)->Asymmetric Aldol / Alkylation Asymmetric Ketone Reduction Asymmetric Ketone Reduction Valinol-derived\nOxazaborolidine\n(Chiral Catalyst)->Asymmetric Ketone Reduction

Figure 1: Synthetic utility workflow from this compound.

Performance in Stoichiometric Asymmetric Control: The Chiral Auxiliary Approach

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[9] The Evans oxazolidinone auxiliaries are considered a gold standard in this field.[9][10][11] By synthesizing an oxazolidinone from L-valinol, we can make a direct performance comparison.

Asymmetric Alkylation

The alkylation of enolates derived from N-acylated chiral auxiliaries is a foundational method for the enantioselective synthesis of α-substituted carboxylic acids.[10] The bulky substituent on the auxiliary sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face.

Table 1: Performance Comparison in Asymmetric Propionyl Enolate Alkylation

Chiral Auxiliary SourceAuxiliary StructureElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
L-Valinol (S)-4-isopropyl-2-oxazolidinoneBenzyl bromide90-95>99[4]
L-Phenylalaninol (S)-4-benzyl-2-oxazolidinoneBenzyl bromide85-95>98[4]
(1R,2R)-Pseudoephedrine (1R,2R)-Pseudoephedrine propionamideBenzyl bromide9094 (97:3 d.r.)[12]

Analysis of Performance:

The L-valinol-derived oxazolidinone demonstrates exceptional performance, delivering yields and diastereoselectivity that are on par with, and in some cases exceed, the classic phenylalanine-derived Evans auxiliary.[4] The isopropyl group of the valinol derivative provides highly effective steric shielding. Compared to the pseudoephedrine amide system developed by Myers, the valinol-derived auxiliary offers superior stereocontrol in this specific transformation.[4][12]

Asymmetric Aldol Addition

The aldol reaction is a powerful tool for C-C bond formation, capable of creating two new stereocenters simultaneously.[9] The geometry of the boron enolate, dictated by the chiral auxiliary, controls the facial selectivity of the reaction with an aldehyde.

Table 2: Performance Comparison in Asymmetric Aldol Reactions

Chiral Auxiliary SourceAuxiliary StructureAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
L-Valinol (S)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde85-95>98:2 (syn)[12]
L-Phenylalaninol (S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde80-90>99:1 (syn)[10]
Camphor (2R)-Bornane-10,2-sultam (Oppolzer's)Isovaleraldehyde80-90>95:5 (syn)[12]

Analysis of Performance:

Once again, the L-valinol-derived auxiliary proves to be a top-tier performer, generating the syn-aldol adduct with excellent yield and diastereoselectivity.[12] Its performance is directly comparable to the most widely used Evans auxiliaries.[10] Oppolzer's camphorsultam, another classic auxiliary, also provides high selectivity but the valinol-derived system often shows a slight edge in diastereomeric ratios.[9][12]

Figure 2: Stereocontrol model for an L-valinol-derived auxiliary.

Performance in Catalytic Asymmetric Control: The CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a landmark reaction in organic synthesis that uses a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7][13] These catalysts are readily prepared from chiral amino alcohols, making L-valinol an excellent precursor.[7][8]

Enantioselective Reduction of Ketones

The CBS catalyst complexes with borane in situ to form a more rigid and active catalytic species. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically defined manner, allowing the hydride from the complexed borane to be delivered to one prochiral face of the carbonyl.

Table 3: Performance of Valinol-Derived CBS Catalyst in Ketone Reduction

Substrate (Ketone)Catalyst PrecursorReducing AgentYield (%)Enantiomeric Excess (e.e., %)Reference
AcetophenoneL-Valinol BH₃-THF>9594 (R)[8]
α-TetraloneL-Valinol BH₃-THF>9596 (S)[14]
2,2,2-TrifluoroacetophenoneL-Valinol BH₃-THFHigh~85 (S)[8]
Acetophenone(S)-DiphenylprolinolBH₃-THFHigh97 (R)[6][13]

Analysis of Performance:

The oxazaborolidine derived from L-valinol is a highly effective catalyst for the asymmetric reduction of a range of ketones, consistently providing high yields and excellent enantioselectivities.[8][14] While the classic CBS catalyst derived from diphenylprolinol often provides slightly higher e.e. values, the L-valinol-derived version is significantly more cost-effective and readily prepared from a natural amino acid.[6][7] This makes it a highly practical alternative for large-scale synthesis. The performance is substrate-dependent, with electron-poor ketones like trifluoroacetophenone showing slightly lower, though still synthetically useful, enantioselectivity.[8]

G catalyst Valinol-derived Oxazaborolidine cat_borane Catalyst-BH₃ Adduct catalyst->cat_borane + BH₃ ketone R-CO-R' borane BH₃ complex [Catalyst-BH₃]-[Ketone] Complex cat_borane->complex + Ketone product_complex [Product-O-BH₂]-[Catalyst] complex->product_complex Hydride Transfer (Stereodetermining Step) product_complex->catalyst Release product Chiral Alcohol product_complex->product Workup

Figure 3: Simplified catalytic cycle for the CBS reduction.

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following methodologies are presented with causal explanations for key steps, enabling researchers to adapt them with a clear understanding of the underlying principles.

Protocol 1: Synthesis of (S)-4-isopropyl-2-oxazolidinone from this compound

This two-step protocol first removes the Cbz group and then cyclizes the resulting amino alcohol.

Step A: Deprotection of this compound to L-valinol

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in methanol. Causality: Methanol is an excellent solvent for both the starting material and product and is compatible with the hydrogenation catalyst.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%). The vessel is purged with an inert gas (N₂ or Ar). Causality: Pd/C is the standard catalyst for hydrogenolysis of benzyl groups, such as the Cbz group. The inert atmosphere is crucial for safety as hydrogen is flammable.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 3-4 bar. Stir the reaction vigorously at room temperature. Causality: Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas. The reaction is typically complete in 4-12 hours, monitored by TLC or LCMS showing the disappearance of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite is a fine filter aid that prevents the pyrophoric palladium catalyst from being exposed to air while dry.

  • Isolation: Concentrate the filtrate under reduced pressure to yield L-valinol as a white solid or oil, which can be used in the next step without further purification.[2]

Step B: Cyclization to Oxazolidinone

  • Reaction Setup: To a solution of L-valinol (1.0 eq.) in an appropriate solvent like THF, add a phosgene equivalent such as triphosgene or diethyl carbonate (1.1 eq) and a base like potassium carbonate.[10] Causality: The base is required to neutralize the HCl generated from triphosgene or to drive the equilibrium with diethyl carbonate. Triphosgene is often preferred for its high reactivity at lower temperatures.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product is purified by recrystallization or column chromatography to yield the pure (S)-4-isopropyl-2-oxazolidinone.[10]

Protocol 2: Asymmetric Aldol Reaction using (S)-4-isopropyl-2-oxazolidinone
  • Acylation: Acylate the synthesized oxazolidinone with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl imide.

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere. Add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of a hindered base like diisopropylethylamine (1.2 eq.). Stir for 30-60 minutes. Causality: Dibutylboron triflate is a Lewis acid that coordinates to the carbonyls, facilitating enolization. The specific combination with a hindered base selectively forms the Z-enolate, which is crucial for achieving high syn-diastereoselectivity.[9]

  • Aldol Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise at -78 °C. Stir for 1-3 hours.

  • Quench and Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification & Auxiliary Cleavage: Purify the aldol adduct by flash column chromatography. The chiral auxiliary can then be cleaved using methods like hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral β-hydroxy acid and recover the auxiliary.[4]

Conclusion

This compound is a highly valuable and versatile chiral building block. Its performance, judged through its primary derivatives, is exceptional.

  • As a Chiral Auxiliary Precursor: The L-valinol-derived oxazolidinone is a top-tier auxiliary, providing stereochemical control in alkylation and aldol reactions that is fully comparable to the most established Evans auxiliaries.[4][10] Its derivation from the inexpensive and natural amino acid L-valine makes it an economically attractive choice.

  • As a Chiral Catalyst Precursor: The L-valinol-derived oxazaborolidine for CBS reductions offers a practical and highly effective method for generating chiral alcohols with excellent enantioselectivity.[8] It represents a cost-effective alternative to catalysts derived from more complex or expensive amino alcohols like diphenylprolinol.

For drug development professionals and synthetic chemists, this compound represents a strategic entry point into high-performance asymmetric synthesis, providing access to robust and reliable chiral synthons for both stoichiometric and catalytic applications.

References

Safety Operating Guide

Guide to the Safe and Compliant Disposal of Cbz-L-valinol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Researchers and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Cbz-L-valinol. As scientists, our responsibility extends beyond the synthesis and application of novel compounds; it includes ensuring their safe and environmentally sound disposal. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, empowering your laboratory to maintain the highest standards of safety and compliance.

Understanding this compound: Hazard Profile and Regulatory Context

This compound (N-Benzyloxycarbonyl-L-valinol) is a carbamate-protected amino alcohol. While Safety Data Sheets (SDS) for the closely related compound N-Cbz-L-valine indicate it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to handle it with the care afforded to all laboratory chemicals.[1][2] The core principles of chemical waste management are dictated by its chemical nature and the regulatory landscape.

  • Chemical Family: As a carbamate derivative, this compound falls under a class of compounds for which the U.S. Environmental Protection Agency (EPA) has established specific Land Disposal Restrictions (LDR) for production-related hazardous wastes.[3][4][5] While pure, unused this compound may not be a "listed" hazardous waste, any process-derived waste containing it must be evaluated.

  • Reactivity: It is incompatible with strong oxidizing agents.[1][6] Contact between this compound and strong oxidizers can lead to vigorous, potentially dangerous reactions.

  • Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[1][2][7] This underscores why evaporation in a fume hood is not an acceptable disposal method.[8]

A summary of key disposal-relevant properties is provided below.

PropertyDataRationale for Disposal Protocol
Physical State Solid / Crystalline Powder[9]Dictates the use of solid waste containers. Prevents drain disposal.
Hazard Classification Not classified as hazardous under OSHA HazCom 2012[1][2]Despite this, it must be disposed of as a chemical waste, not regular trash, due to its synthetic nature and incompatibilities.
Incompatibilities Strong oxidizing agents[1][6]Requires strict segregation from other waste streams to prevent dangerous reactions in the waste container.
Hazardous Combustion Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[7][10]Supports incineration by a licensed facility as the preferred disposal method to ensure complete and safe destruction.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete lifecycle of this compound waste, from the point of generation to its final removal from your facility. Adherence to these steps ensures a self-validating system of safety and compliance.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Identify the Waste Stream: This protocol applies to:

    • Unused, expired, or off-specification this compound.

    • Contaminated personal protective equipment (PPE), weigh boats, and wipes.

    • Reaction mixtures or solutions containing this compound.

  • Segregate at the Source: Immediately segregate this compound waste. Crucially, do not mix it with incompatible materials. Specifically, keep it separate from:

    • Strong Acids and Bases

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates)

    • Aqueous waste streams destined for drain disposal.

The principle of segregation is paramount; mixing incompatible wastes can lead to violent reactions, gas evolution, or fire within the storage container.[11]

Step 2: Containerization

Proper containment is essential to prevent leaks and ensure safe handling.

  • Select a Compatible Container: Use a clean, dry, and clearly marked container made of a material compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[12][13] The container must be in good condition, free from cracks or deterioration.[11]

  • Leave Headspace: Do not fill the container completely. Leave at least 10% (or one inch) of headspace to allow for potential expansion of contents.[11]

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[11][12] This prevents the release of vapors and protects the contents from contamination.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[12]

  • Attach a Hazardous Waste Label: As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete All Fields: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" or "N-Benzyloxycarbonyl-L-valinol." Do not use abbreviations or formulas.

    • List all components of a mixture by percentage or volume.[11]

    • The date waste was first added (the "accumulation start date").

    • The specific hazards (e.g., "Incompatible with Oxidizers").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[12][13]

  • Designate an SAA: Store the labeled, closed container in a designated Satellite Accumulation Area within your laboratory. This area must be under the control of laboratory personnel.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Adhere to Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12] However, for practical lab purposes, waste should be removed far more frequently. Containers must be removed within three days of becoming full.[11] Partially filled containers can remain in the SAA for up to one year from the accumulation start date.[11]

Step 5: Arranging Final Disposal

This compound waste must not be disposed of in the regular trash or down the drain.[8][14]

  • Contact EH&S for Pickup: Follow your institution's specific procedures to request a waste pickup from your EH&S or equivalent department.[8][12] They are responsible for transporting the waste for final disposal.

  • Method of Ultimate Disposal: The ultimate disposal will be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). For carbamate compounds, the recommended disposal method is high-temperature incineration to ensure complete destruction.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Point of Generation cluster_1 Preparation for Storage cluster_2 Interim Storage cluster_3 Final Disposal gen Generate this compound Waste (Unused chemical, contaminated labware) char Characterize Waste: Solid, Non-Hazardous (OSHA), Incompatible w/ Oxidizers gen->char Step 1 seg Segregate from Incompatibles (Acids, Bases, Oxidizers) char->seg cont Select Compatible Container (HDPE or Glass, Screw Cap) seg->cont Step 2 label_node Affix & Complete 'Hazardous Waste' Label (Full chemical name, date) cont->label_node Step 3 store Store in Designated SAA (Closed, in Secondary Containment) label_node->store Step 4 pickup Request EH&S Pickup store->pickup Step 5 dispose Transport to Licensed TSDF (Incineration) pickup->dispose EH&S Action

Caption: this compound Disposal Workflow

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain and Clean: For a small spill of solid this compound, carefully sweep up the material and place it into a labeled hazardous waste container.[1][2] Avoid creating dust. If necessary, dampen the material slightly with a suitable solvent (like water or ethanol) to minimize dust generation.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (wipes, contaminated PPE) must be placed in the hazardous waste container.

Waste Minimization

A key component of responsible chemical management is minimizing the generation of waste in the first place.[12]

  • Order Appropriately: Purchase the smallest quantity of this compound necessary for your experiments.

  • Maintain Inventory: Keep an accurate inventory of your chemicals to avoid ordering duplicates.

  • Share Surplus: Offer unneeded this compound to other labs before designating it as waste.

By adhering to this comprehensive disposal protocol, you ensure the safety of your laboratory personnel, protect the environment, and maintain full regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cbz-L-valinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Cbz-L-valinol (N-Carbobenzyloxy-L-valinol). In the dynamic environment of pharmaceutical research and drug development, the integrity of your work is intrinsically linked to the safety of your practices. This document moves beyond a simple checklist, offering a deep, scientifically-grounded framework for risk assessment and personal protective equipment (PPE) selection. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is deliberate, controlled, and secure.

Understanding the Hazard Profile of this compound

This compound is an off-white powder solid, a common intermediate in pharmaceutical synthesis.[1] A review of available Safety Data Sheets (SDS) reveals some inconsistencies in its formal hazard classification. While some suppliers classify it as not hazardous under OSHA's 2012 standard[2][3], others provide GHS hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Furthermore, aggregated data suggests it may cause allergic skin reactions and respiratory sensitization.[4]

This variability underscores a critical principle in laboratory safety: when data is inconsistent or incomplete—some sources note that the toxicological properties have not been fully investigated—a conservative approach is mandated.[2][3] Therefore, we will proceed with the assumption that this compound is a hazardous compound requiring diligent control of exposure. The primary routes of potential exposure are inhalation of the powder, and direct contact with the skin and eyes.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify individual PPE components, it's crucial to contextualize its role. PPE is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, collective measures to minimize risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change how people work) Engineering->Admin PPE Personal Protective Equipment (Protect the worker with PPE) Admin->PPE Least Effective cluster_0 PPE Doffing (Removal) Sequence Gloves 1. Remove Gloves (Most Contaminated) Goggles 2. Remove Goggles/Face Shield (From the back) Gloves->Goggles Coat 3. Remove Lab Coat (Turn inside out) Goggles->Coat Mask 4. Remove Respirator (From the back) Coat->Mask Wash 5. Wash Hands Thoroughly Mask->Wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-L-valinol
Reactant of Route 2
Cbz-L-valinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.